Product packaging for 2-Iodo-4-thiocyanatoaniline(Cat. No.:)

2-Iodo-4-thiocyanatoaniline

Cat. No.: B15202425
M. Wt: 276.10 g/mol
InChI Key: MDZIJVUSNRPHJG-UHFFFAOYSA-N
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Description

2-Iodo-4-thiocyanatoaniline is a useful research compound. Its molecular formula is C7H5IN2S and its molecular weight is 276.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2S B15202425 2-Iodo-4-thiocyanatoaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5IN2S

Molecular Weight

276.10 g/mol

IUPAC Name

(4-amino-3-iodophenyl) thiocyanate

InChI

InChI=1S/C7H5IN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2

InChI Key

MDZIJVUSNRPHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)I)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide to the Synthesis of 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Iodo-4-thiocyanatoaniline, a molecule of interest for various applications in medicinal chemistry and materials science. Due to the absence of a documented one-pot synthesis, this guide outlines a two-step approach, commencing with the synthesis of 2-iodoaniline followed by its regioselective thiocyanation. A viable alternative route, starting from 4-thiocyanatoaniline, is also discussed.

Recommended Synthesis Pathway: Thiocyanation of 2-Iodoaniline

The recommended pathway involves the initial synthesis of 2-iodoaniline from aniline, followed by a para-selective thiocyanation to yield the target compound, this compound. This route is favored due to the generally reliable and well-documented procedures for the para-functionalization of anilines.

Logical Workflow of the Recommended Synthesis

Aniline Aniline Iodination Iodination Aniline->Iodination Two_Iodoaniline 2-Iodoaniline Iodination->Two_Iodoaniline Thiocyanation Thiocyanation Two_Iodoaniline->Thiocyanation Target This compound Thiocyanation->Target Aniline Aniline Thiocyanation Thiocyanation Aniline->Thiocyanation Four_Thiocyanatoaniline 4-Thiocyanatoaniline Thiocyanation->Four_Thiocyanatoaniline Iodination Iodination Four_Thiocyanatoaniline->Iodination Target This compound Iodination->Target

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 2-Iodo-4-thiocyanatoaniline is limited. This guide provides a comprehensive overview of the predicted physicochemical properties and plausible synthetic routes for this compound, based on established chemical principles and data from the closely related analog, 2-Nitro-4-thiocyanatoaniline. All experimental data presented is for 2-Nitro-4-thiocyanatoaniline and should be considered as a proxy, acknowledging the electronic and steric differences between an iodo and a nitro substituent.

Introduction

This compound is an aromatic organic compound containing an aniline backbone substituted with an iodine atom at the 2-position and a thiocyanate group at the 4-position. Its structural features, combining a halogen atom and a pseudohalogen, suggest its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and materials science applications. The presence of the aniline moiety provides a reactive site for further functionalization, while the iodo and thiocyanato groups can participate in various coupling and transformation reactions. This document aims to provide a detailed technical overview for researchers, scientists, and drug development professionals interested in this compound.

Physicochemical Properties

Due to the lack of direct experimental data for this compound, the physicochemical properties of its close structural analog, 2-Nitro-4-thiocyanatoaniline, are presented below for comparative purposes.

Table 1: Physicochemical Properties of 2-Nitro-4-thiocyanatoaniline (CAS: 54029-45-7)

PropertyValueSource
Molecular Formula C₇H₅N₃O₂S[1]
Molecular Weight 195.20 g/mol
Melting Point 113 °C (literature)[2]
Boiling Point 378.9 ± 32.0 °C (Predicted)[3]
Density 1.50 ± 0.1 g/cm³ (Predicted)[3]
pKa -2.09 ± 0.10 (Predicted)[3]
LogP 2.85 (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)[3]
Appearance Yellow Solid[3]

Table 2: Spectroscopic and Identification Data of 2-Nitro-4-thiocyanatoaniline

IdentifierValue
IUPAC Name 2-Nitro-4-thiocyanatoaniline
SMILES Nc1ccc(SC#N)cc1--INVALID-LINK--=O
InChI 1S/C7H5N3O2S/c8-4-13-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
InChIKey QUWHIBBGKKRYFW-UHFFFAOYSA-N

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a plausible synthetic route can be proposed based on established methods for the thiocyanation of anilines.

Hypothetical Synthesis of this compound

A potential synthetic pathway for this compound involves the electrophilic thiocyanation of 2-iodoaniline. This method is analogous to the synthesis of 2-Nitro-4-thiocyanatoaniline from 2-nitroaniline.[4][5]

Reaction Scheme:

Synthetic_Pathway Hypothetical Synthesis of this compound 2_Iodoaniline 2-Iodoaniline Product This compound 2_Iodoaniline->Product Electrophilic Thiocyanation Reagents NH4SCN, Br2 Acetic Acid Reagents->2_Iodoaniline

Caption: Hypothetical synthetic route to this compound.

Detailed Methodology (Hypothetical):

  • Reaction Setup: To a stirred solution of 2-iodoaniline in glacial acetic acid, add ammonium thiocyanate (NH₄SCN).

  • Addition of Bromine: Cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise, maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Workup: Pour the reaction mixture into a large volume of cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to determine the substitution pattern on the aromatic ring and confirm the presence of the amino and thiocyanato groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the N-H stretches of the amine and the sharp, strong C≡N stretch of the thiocyanate group.

Potential Biological Activity and Signaling Pathways

The biological activities of this compound have not been reported. However, based on the known activities of related iodoanilines and thiocyanatoanilines, some potential areas of interest for biological investigation can be proposed. Iodoanilines are known to be important building blocks in the synthesis of various pharmaceuticals, including anti-cancer agents.[6][7] Isothiocyanates, which can be derived from thiocyanates, are known for their chemopreventive and anticancer properties.[8][9]

Hypothetical Signaling Pathway Involvement:

Given the anticancer potential of related compounds, a hypothetical signaling pathway that could be investigated for this compound is the inhibition of a key cancer-related pathway, such as the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

Signaling_Pathway Hypothetical Inhibition of PI3K/Akt Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cell_Response Compound This compound Compound->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

While experimental data on this compound is not currently available in the public domain, this technical guide provides a foundational understanding of its expected properties and potential applications based on the well-characterized analog, 2-Nitro-4-thiocyanatoaniline. The proposed synthetic route offers a starting point for its preparation in a laboratory setting. The potential for this molecule to serve as a scaffold in the development of new therapeutic agents, particularly in oncology, warrants further investigation into its synthesis, characterization, and biological evaluation. Researchers are encouraged to use the information presented herein as a basis for their own experimental inquiries into this promising compound.

References

A Technical Guide to the Synthesis and Properties of Substituted Iodo- and Thiocyanato-Anilines

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are fundamental building blocks in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of iodo- and thiocyanato- functional groups into the aniline scaffold provides versatile intermediates for creating more complex molecules with diverse biological activities.[3][4] This technical guide consolidates key data and experimental protocols for three such derivatives, offering a comparative perspective for researchers in drug discovery and development.

Physicochemical and Structural Data

A summary of the key identifiers and physicochemical properties of the selected aniline derivatives is presented below. This data is crucial for reaction planning, purification, and characterization.

Property2-Iodoaniline2-Iodo-4-nitroaniline2-Nitro-4-thiocyanatoaniline
CAS Number 615-43-0[5]6293-83-0[6]54029-45-7[7][8][9][10][11][12]
Molecular Formula C₆H₆IN[5]C₆H₅IN₂O₂[13]C₇H₅N₃O₂S[7][8][10]
Molecular Weight 219.02 g/mol [5]264.02 g/mol [6]195.20 g/mol [7][8]
Appearance Not specifiedYellow needles[14]Yellow solid/powder[3]
Melting Point Not specified105-109 °C[6]113 °C[15]
SMILES String C1=CC=C(C(=C1)N)I[5]Nc1ccc(cc1I)--INVALID-LINK--=O[6]Nc1ccc(SC#N)cc1--INVALID-LINK--=O[15]
InChI Key UBPDKIDWEADHPP-UHFFFAOYSA-N[5]LOLSEMNGXKAZBZ-UHFFFAOYSA-N[6]QUWHIBBGKKRYFW-UHFFFAOYSA-N[8][15]

Experimental Protocols

Detailed methodologies for the synthesis of 2-Iodo-4-nitroaniline and 2-Nitro-4-thiocyanatoaniline are provided below. These protocols offer practical guidance for laboratory-scale preparation.

This procedure describes the direct iodination of 4-nitroaniline using iodine monochloride.

Procedure: [14]

  • Dissolve 10 g of 4-nitroaniline in the minimum required amount of cold glacial acetic acid.

  • With continuous stirring, slowly add a solution of 17.8 g of iodine chloride dissolved in acetic acid.

  • After the addition is complete, allow the reaction mixture to stand for one hour.

  • Pour the reaction mixture into 1 liter of boiling water.

  • Boil the solution for a few minutes and then filter it while hot.

  • Upon cooling, the filtrate will yield long, yellow needles of 2-iodo-4-nitroaniline.

Note: Using double the quantity of iodine chloride and a higher reaction temperature can lead to the formation of 2,6-diiodo-4-nitroaniline.[14]

Two modern and efficient methods for the thiocyanation of 2-nitroaniline are presented: a mechanochemical approach and an ultrasonically-assisted synthesis.

1. Mechanochemical Synthesis: [3][16]

This solvent-free method utilizes a vibratory mill to promote the reaction.

  • Reagents and Equipment:

    • 2-nitroaniline (0.2 mmol)

    • Ammonium thiocyanate (1.5 equiv, 0.3 mmol)

    • Ammonium persulfate (1.5 equiv, 0.3 mmol)

    • Silica (SiO₂) (0.15 g, 230–400 mesh) as a grinding auxiliary

    • Vibratory mill (e.g., Retsch MM200) with 5 mL stainless-steel grinding jars and 7 mm diameter stainless-steel balls.

  • Procedure:

    • Add 2-nitroaniline and silica to a 5.0 mL stainless-steel jar containing two stainless-steel ball bearings.

    • Mill the mixture at 25 Hz for 2.0 minutes.

    • Add ammonium thiocyanate and ammonium persulfate to the jar.

    • Continue milling for 1.0 hour at 25 Hz.

    • The crude product can then be purified by column chromatography.

2. Ultrasonically Assisted Synthesis: [17]

This method employs ultrasound irradiation to accelerate the reaction.

  • Reagents:

    • 2-nitroaniline

    • Ammonium thiocyanate

    • Reusable silica-supported Brønsted acid catalyst (e.g., HClO₄-SiO₂)

  • Procedure:

    • The reaction is carried out by treating 2-nitroaniline with ammonium thiocyanate in the presence of the catalyst under ultrasound irradiation. This method has been shown to significantly reduce reaction times compared to conventional heating.[17]

Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the synthetic pathways described in the experimental protocols.

Synthesis of 2-Iodo-4-nitroaniline 4-Nitroaniline 4-Nitroaniline Reaction Mixture Reaction Mixture 4-Nitroaniline->Reaction Mixture Dissolved in glacial acetic acid Iodine Chloride in Acetic Acid Iodine Chloride in Acetic Acid Iodine Chloride in Acetic Acid->Reaction Mixture Slow addition 2-Iodo-4-nitroaniline 2-Iodo-4-nitroaniline Reaction Mixture->2-Iodo-4-nitroaniline Stirring, then workup with water

Caption: Synthetic route to 2-Iodo-4-nitroaniline.

Synthesis of 2-Nitro-4-thiocyanatoaniline cluster_mechanochemical Mechanochemical Method cluster_ultrasound Ultrasonic Method 2-Nitroaniline_M 2-Nitroaniline Milling_M Ball Milling 2-Nitroaniline_M->Milling_M Reagents_M NH4SCN, (NH4)2S2O8, SiO2 Reagents_M->Milling_M Product_M 2-Nitro-4-thiocyanatoaniline Milling_M->Product_M 2-Nitroaniline_U 2-Nitroaniline Ultrasound Ultrasound Irradiation 2-Nitroaniline_U->Ultrasound Reagents_U NH4SCN, Catalyst Reagents_U->Ultrasound Product_U 2-Nitro-4-thiocyanatoaniline Ultrasound->Product_U

Caption: Methods for synthesizing 2-Nitro-4-thiocyanatoaniline.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies on substituted anilines have shown that their biological activity and toxicity are correlated with physicochemical parameters such as the Hammett sigma constant, hydrogen bonding capacity, and lipophilicity (logP).[18][19][20][21] Generally, the presence of electron-withdrawing groups on the aniline ring tends to increase toxicity.[18][20] These models are valuable tools in the early stages of drug discovery for predicting the potential effects of novel aniline derivatives.

This guide provides a foundational understanding of the synthesis and properties of key iodo- and thiocyanato-substituted anilines. The presented protocols and data can aid researchers in the design and execution of experiments aimed at developing novel compounds with potential therapeutic applications.

References

2-Iodo-4-thiocyanatoaniline: An Inquiry into its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and synthesis of 2-Iodo-4-thiocyanatoaniline . This suggests that the compound may be novel, exceptionally rare, or has not been extensively documented in publicly accessible resources.

While searches were conducted across various chemical and historical databases, no records of its initial synthesis, characterization, or early applications were found. Similarly, patent literature and scholarly articles do not provide experimental protocols or quantitative data related to this specific molecule.

In contrast, significant information is available for structurally related compounds, particularly 2-Nitro-4-thiocyanatoaniline . This analog has been described in various contexts, including its synthesis and use as an intermediate in the production of dyes and pharmaceuticals. For instance, methods for the direct thiocyanation of 2-nitroaniline have been detailed, and its role as a precursor in the synthesis of anthelmintic drugs like albendazole is documented.[1][2][3]

The study of thiocyanatoanilines, in a broader sense, has a history extending over a century, initially driven by the dye industry.[1] Early methods often involved hazardous reagents like thiocyanogen, but have since evolved to utilize safer and more efficient reagents such as potassium or ammonium thiocyanate in the presence of an oxidizing agent.[1]

Given the lack of specific information for this compound, it is plausible that:

  • The compound has not yet been synthesized or characterized.

  • Research on this specific molecule exists but is not publicly indexed.

  • The nomenclature may be subject to variation, although searches for related terms also yielded no relevant results.

Therefore, a technical guide on the discovery and history of this compound cannot be constructed at this time due to the apparent absence of foundational research on the compound. Further investigation would likely require novel synthesis and characterization efforts. Researchers interested in this molecule may consider adapting known synthetic routes for other halogenated and thiocyanated anilines as a starting point for its potential creation and study.

References

Spectroscopic and Structural Elucidation of 2-Iodo-4-thiocyanatoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 2-Iodo-4-thiocyanatoaniline. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from structurally similar molecules to predict its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data and a plausible synthetic route are also presented to facilitate further research and application in drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of related compounds, including various substituted iodoanilines and thiocyanatoanilines.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 7.8 - 8.0d~ 2.0H-3
~ 7.4 - 7.6dd~ 8.5, 2.0H-5
~ 6.7 - 6.9d~ 8.5H-6
~ 4.0 - 5.0br s--NH₂

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 148 - 150C-1 (C-NH₂)
~ 85 - 90C-2 (C-I)
~ 138 - 140C-3
~ 110 - 115C-4 (C-SCN)
~ 130 - 132C-5
~ 115 - 117C-6
~ 110 - 112-SCN

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric)
2160 - 2140Strong, SharpS-C≡N stretch (thiocyanate)
1620 - 1580StrongN-H bend
1500 - 1400Medium - StrongC=C aromatic ring stretch
~ 820StrongC-H out-of-plane bend (para-substitution)
~ 750MediumC-I stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~ 276[M]⁺ (Molecular ion)
~ 218[M - SCN]⁺
~ 149[M - I]⁺
~ 92[M - I - SCN]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 4-aminophenyl thiocyanate.

  • Thiocyanation of Aniline: Aniline can be thiocyanated at the para-position using a variety of reagents, such as ammonium thiocyanate in the presence of an oxidizing agent like ammonium persulfate, to yield 4-aminophenyl thiocyanate.

  • Iodination of 4-aminophenyl thiocyanate: The resulting 4-aminophenyl thiocyanate can then be iodinated at the ortho-position to the amino group. A common method for such regioselective iodination is the use of iodine monochloride (ICl) or a mixture of an iodide salt (e.g., KI) and an oxidizing agent in a suitable solvent like acetic acid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Mass Spectrometry (MS): Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC) to determine the molecular weight and fragmentation pattern.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides structural information IR IR Spectroscopy Purification->IR Identifies functional groups MS Mass Spectrometry Purification->MS Determines molecular weight and fragmentation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Determining the Solubility of 2-Iodo-4-thiocyanatoaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Iodo-4-thiocyanatoaniline in organic solvents. A comprehensive search of scientific literature revealed no specific quantitative solubility data for this compound. Consequently, this document provides a framework for researchers to determine its solubility through established experimental protocols. It also discusses the theoretical considerations that can guide solvent selection.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The structure of this compound possesses several functional groups that will influence its interaction with different organic solvents:

  • Aniline Group (-NH2): This group can engage in hydrogen bonding, suggesting potential solubility in polar protic solvents.

  • Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals forces and potentially enhancing solubility in less polar solvents.

  • Thiocyanato Group (-SCN): This group adds to the molecule's polarity.

  • Aromatic Ring: The benzene ring is hydrophobic, favoring interactions with nonpolar solvents.

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of an organic compound.

Qualitative Solubility Assessment

A preliminary assessment of solubility can be performed to quickly screen a range of solvents.

Procedure:

  • Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a vial.

  • Add a measured volume of the selected organic solvent (e.g., 1 mL) in small portions.

  • After each addition, vigorously agitate the vial for a set period (e.g., 60 seconds).

  • Observe if the solid completely dissolves. If it does, the compound is considered soluble at that concentration. If not, continue adding solvent up to a defined volume.

This method allows for a rapid classification of the compound as soluble, partially soluble, or insoluble in a particular solvent.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility data, the isothermal shake-flask method is a widely accepted technique.

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid ensures that the solution becomes saturated.

  • Equilibration: Seal the vial and place it in a constant temperature bath with continuous agitation (e.g., using a shaker or rotator). The system should be left to equilibrate for a sufficient period, which can range from 24 to 72 hours, to ensure that the maximum amount of solute has dissolved.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid.

  • Analysis: Determine the concentration of this compound in the withdrawn sample using a suitable analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute.

    • UV-Vis Spectroscopy: If the compound has a chromophore and a calibration curve is established, this can be a straightforward method for concentration determination.

    • Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results.

Organic SolventSolvent ClassTemperature (°C)Solubility (g/L)Solubility (mol/L)
e.g., MethanolPolar Protic25
e.g., AcetonePolar Aprotic25
e.g., TolueneNonpolar25
.........

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and place in constant temperature bath B->C D Agitate for 24-72 hours C->D E Allow excess solid to settle D->E F Withdraw aliquot of supernatant E->F G Determine concentration (e.g., by HPLC, UV-Vis) F->G H Calculate solubility (g/L or mol/L) G->H

Caption: Workflow for quantitative solubility determination.

By following these protocols and theoretical considerations, researchers can systematically determine the solubility of this compound in a range of organic solvents, generating valuable data for its application in drug development and other scientific endeavors.

References

Theoretical Properties of 2-Iodo-4-thiocyanatoaniline: A Predictive Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive theoretical analysis of 2-Iodo-4-thiocyanatoaniline, a novel aniline derivative. By examining the constituent functional groups—an aniline core, an ortho-iodine substituent, and a para-thiocyanate substituent—we can forecast its physicochemical, spectroscopic, and reactive properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential application of this compound, providing a robust starting point for further experimental investigation.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated by considering the contributions of its iodo- and thiocyanato- functional groups to the aniline scaffold. Data from similar molecules, such as 2-iodoaniline[1][2][3][4][5], 2-iodo-4-nitroaniline[6][7][8], and 2-nitro-4-thiocyanatoaniline[9][10][11], were used for these predictions.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₇H₅IN₂SBased on the chemical structure.
Molecular Weight 276.09 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Yellow to brown crystalline solidAniline derivatives with iodo and nitro/thiocyanato groups are typically colored crystalline solids[2][4].
Melting Point 80 - 100 °C (range)Interpolated from the melting points of 2-iodoaniline (55-58 °C)[2], 2-iodo-4-nitroaniline (105-109 °C)[7], and 2-nitro-4-thiocyanatoaniline (113 °C)[9][10]. The thiocyanato group is expected to have a different impact on the crystal lattice energy than a nitro group.
Solubility Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, DMSO, Methanol)Based on the known solubilities of iodoanilines and thiocyanatoanilines[2][3][4][5].
pKa (of conjugate acid) ~1.0 - 2.0The electron-withdrawing nature of both the ortho-iodo and para-thiocyanato groups is expected to significantly decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6) and 2-iodoaniline (pKa ~2.6)[2].

Proposed Synthesis Protocol

A plausible synthetic route to this compound would involve a two-step process starting from 2-iodoaniline. This approach is based on established methods for the thiocyanation of anilines[12][13][14]. The para-position to the strongly activating amino group is the most likely site for electrophilic substitution.

Detailed Methodology

Step 1: Synthesis of this compound from 2-Iodoaniline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodoaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or a DMSO:H₂O mixture[12][15].

  • Reagent Addition: Add ammonium thiocyanate (NH₄SCN) or sodium thiocyanate (NaSCN) (1.2 equivalents) to the solution and stir until dissolved[12][15]. Cool the mixture to between 0 °C and 10 °C in an ice bath.

  • Initiation of Thiocyanation: Prepare a solution of an oxidizing agent, such as bromine (1.1 equivalents) in acetic acid[15] or benzyltrimethylammonium dichloroiodate (1.2 equivalents)[12], in the dropping funnel. Add the oxidizing solution dropwise to the reaction mixture while maintaining the temperature below 15 °C. The reaction is expected to be exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by pouring the mixture into a large volume of cold water. The product is expected to precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_end Final Product A 2-Iodoaniline D Dissolve in Solvent (e.g., Acetic Acid) A->D B NH4SCN or NaSCN B->D C Oxidizing Agent (e.g., Br2 in Acetic Acid) E Dropwise addition of Oxidant at 0-10°C C->E D->E F Reaction Stirring (Monitored by TLC) E->F G Aqueous Work-up (Precipitation) F->G H Filtration & Washing G->H I Purification (Recrystallization or Chromatography) H->I J This compound I->J

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on known substituent effects on the aniline ring. Data for 2-iodoaniline[1][16][17][18][19], 2-nitro-4-thiocyanatoaniline[13][20][21], and other substituted anilines[16] were used as references.

SpectroscopyPredicted DataRationale
¹H NMR (CDCl₃, 400 MHz)δ ~7.8-7.9 (d, 1H, H-3), δ ~7.4-7.5 (dd, 1H, H-5), δ ~6.7-6.8 (d, 1H, H-6), δ ~4.2-4.5 (br s, 2H, -NH₂)The proton at H-3 (ortho to I, meta to SCN) will be the most deshielded. H-5 (meta to I, ortho to SCN) will show coupling to both H-3 and H-6. H-6 (ortho to -NH₂, meta to I) will be the most shielded aromatic proton. The -NH₂ protons will appear as a broad singlet.
¹³C NMR (CDCl₃, 100 MHz)δ ~148-150 (C-1), δ ~85-90 (C-2), δ ~138-140 (C-3), δ ~105-110 (C-4), δ ~132-134 (C-5), δ ~115-117 (C-6), δ ~110-112 (-SCN)C-1 (attached to N) will be deshielded. C-2 (attached to I) will be significantly shielded due to the heavy atom effect. C-4 (attached to SCN) will be shielded. The thiocyanate carbon (-SCN) typically appears around 110-112 ppm[13].
IR Spectroscopy (Solid, cm⁻¹)ν ~3400-3500 (N-H stretch, asymmetric and symmetric), ν ~2150-2160 (C≡N stretch, sharp and strong), ν ~1600-1620 (N-H bend), ν ~1500-1580 (C=C aromatic stretch), ν ~800-850 (C-H out-of-plane bend for 1,2,4-substitution)The N-H stretches are characteristic of a primary amine. The thiocyanate C≡N stretch is a highly characteristic, sharp, and strong absorption band[13].

Predicted Reactivity and Potential Biological Activity

The reactivity of this compound is dictated by its three functional groups: the amino group, the iodo substituent, and the thiocyanato group.

  • Amino Group (-NH₂): This group can undergo standard reactions such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide array of derivatives[22].

  • Iodo Group (-I): The iodine atom is an excellent leaving group, making this position susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)[22][23]. This allows for the introduction of carbon-based substituents at the 2-position. The reactivity of iodine in such reactions is generally higher than that of chlorine or bromine[22].

  • Thiocyanato Group (-SCN): This group is a versatile functional handle. It can be hydrolyzed to a thiol, which can then be alkylated to form thioethers. This transformation is crucial in the synthesis of certain pharmaceuticals like albendazole from related thiocyanatoaniline precursors[13].

The combination of these functional groups suggests that this compound could be a valuable building block in medicinal chemistry and materials science[23][24]. Iodoanilines are used in the synthesis of anti-cancer drugs[2], and thiocyanatoanilines are precursors to various biologically active heterocyclic compounds[13][14].

Logical Relationship Diagram

G cluster_functional_groups Functional Groups cluster_reactivity Potential Reactivity cluster_applications Potential Applications A This compound B Amino (-NH2) A->B C Iodo (-I) A->C D Thiocyanato (-SCN) A->D E Acylation, Alkylation, Diazotization B->E F Pd-Catalyzed Cross-Coupling C->F G Hydrolysis to Thiol, Thioether Formation D->G H Pharmaceutical Synthesis (e.g., Heterocycles, Anti-cancer agents) E->H I Materials Science (e.g., Dyes, Polymers) E->I F->H F->I G->H G A Define Molecular Structure (SMILES/InChI) B Geometry Optimization (e.g., DFT/B3LYP) A->B C Frequency Calculation B->C E NMR Shielding Calculation (GIAO) B->E D Property Calculation (HOMO/LUMO, ESP) C->D G Predicted Properties: - IR Spectrum - NMR Spectra - Electronic Properties C->G F Data Analysis & Visualization D->F E->F F->G

References

Potential Biological Activity of 2-Iodo-4-thiocyanatoaniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

While 2-Iodo-4-thiocyanatoaniline is a distinct chemical entity for which specific biological data is not yet available in published literature, its structural components—an aniline core, an iodine substituent, and a thiocyanate group—suggest a strong potential for significant pharmacological activity. This document serves as a technical guide to the potential biological activities of this compound, drawing inferences from the known effects of structurally related compounds. We will explore its predicted antimicrobial, anticancer, and enzyme inhibitory activities. Furthermore, this guide provides detailed experimental protocols for future in vitro evaluation and visual workflows to guide research and development efforts.

Introduction

This compound is an aromatic organic compound featuring a central aniline ring substituted with an iodine atom at the 2-position and a thiocyanate group at the 4-position. The unique combination of these functional groups makes it a molecule of interest for biological screening. The aniline scaffold is a common feature in many pharmaceuticals. The presence of a halogen (iodine) and a pseudohalogen (thiocyanate) is known to modulate the electronic and lipophilic properties of a molecule, often enhancing its biological efficacy and altering its mechanism of action. This whitepaper will synthesize existing knowledge on related chemical structures to build a predictive profile of this compound's potential biological activities.

Predicted Biological Activities Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of compounds sharing its key functional groups.

Antimicrobial Activity

The thiocyanate (-SCN) group is a well-known pharmacophore associated with antimicrobial properties. Organic thiocyanates have demonstrated efficacy against a range of pathogens, including bacteria and fungi.[1] The innate immune system utilizes thiocyanate ions, which are oxidized by peroxidases to produce hypothiocyanous acid (HOSCN), a potent antimicrobial agent that is better tolerated by mammalian cells than other oxidants like hypochlorous acid.[2][3] This suggests that this compound could either exert direct antimicrobial effects or be metabolized to active compounds.

Furthermore, iodo-substituted aromatic compounds, including iodo-quinolines and iodo-anilines, have been reported to possess significant antimicrobial activity, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] The combination of both iodo and thiocyanato groups on an aniline scaffold could lead to a synergistic or enhanced antimicrobial effect. For instance, a study on allylic thiocyanates showed that halogenated aryl groups enhanced activity against several pathogens, including MRSA.[1]

Table 1: Antimicrobial Activity of Structurally Related Compounds

Compound/Class Organism(s) Activity Metric Result Reference(s)
Allylic thiocyanates (halogenated) Methicillin-resistant S. aureus (MRSA) Inhibition Zone Comparable to Imipenem [1]
2,6-dichloro-4-thiocyanatoaniline Dermatophytes In vitro testing High activity [7]
4-hydroxy-3-iodo-quinol-2-one MRSA MIC 0.049 - 0.097 µg/mL [4]

| Iodo-quinoline derivatives | S. epidermidis, C. parapsilosis | MIC | Varied activity based on substitution |[5][8] |

Anticancer Activity

Aniline and its derivatives are foundational structures in the development of various anticancer agents. The cytotoxicity of aniline itself has been linked to the induction of oxidative stress and apoptosis in hepatocytes.[9] More complex aniline derivatives have been developed as potent inhibitors of key signaling pathways in cancer.

The thiocyanate and isothiocyanate moieties are also of significant interest in oncology. Isothiocyanates, found in cruciferous vegetables, are known for their cancer-preventive properties.[10] Some 3-thiocyanato-1H-indole derivatives have shown potent cytotoxicity against human cancer cell lines.[11] Similarly, thiobenzanilides, which share structural similarities, have been shown to induce apoptosis in human melanoma cells through the loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Given these precedents, this compound is a candidate for anticancer screening. Its mechanism could potentially involve the induction of apoptosis via mitochondrial pathways, a common mechanism for many cytotoxic compounds.

Enzyme Inhibition

Many therapeutic agents exert their effects by inhibiting specific enzymes. The core structure of this compound, with its reactive thiocyanate group and potential for various intermolecular interactions, suggests it could act as an enzyme inhibitor. The specific targets are unknown, but enzymes involved in microbial metabolic pathways or cancer cell proliferation would be logical starting points for investigation. Enzyme inhibition assays are therefore a crucial step in characterizing the bioactivity of this compound.[12][13]

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Agar Disk Diffusion Method

This method is a standard preliminary test for antimicrobial activity.[14][15][16]

  • Preparation of Inoculum: A suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth. The plate is rotated approximately 60 degrees between streaks to ensure even coverage.[16]

  • Application of Test Compound: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The solvent should be tested alone as a negative control. The disks are then placed firmly on the surface of the inoculated agar.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[15]

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[18][19][20]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[18]

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations in the cell culture medium. The old medium is removed from the cells, and the medium containing the test compound is added. Control wells should contain medium with DMSO at the same concentration used for the test compound.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[19]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[19]

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[19] Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.[19]

General Enzyme Inhibition Assay

This protocol provides a general framework for testing the inhibitory effect of this compound on a specific enzyme.[12][13][21]

  • Preparation of Reagents: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, its substrate, and this compound (the inhibitor).

  • Pre-incubation: In a 96-well plate or cuvette, mix the enzyme with various concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period to permit the inhibitor to bind to the enzyme.[12]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[12]

  • Monitoring the Reaction: The rate of the reaction is monitored over time. This can be done continuously using a spectrophotometer or fluorometer to measure the change in absorbance or fluorescence as the substrate is converted to the product.[22] Alternatively, for discontinuous assays, the reaction can be stopped at specific time points, and the amount of product formed can be quantified using methods like HPLC.

  • Data Analysis: The reaction rates at different inhibitor concentrations are compared to the rate of the uninhibited reaction (control). The data can be used to calculate the IC₅₀ of the inhibitor and to determine the mechanism of inhibition (e.g., competitive, non-competitive) through kinetic studies.[21]

Mandatory Visualizations

The following diagrams provide a conceptual framework for the potential activities and experimental evaluation of this compound.

logical_relationship cluster_features compound This compound features Structural Features antimicrobial Antimicrobial compound->antimicrobial anticancer Anticancer compound->anticancer enzyme_inhibition Enzyme Inhibition compound->enzyme_inhibition aniline Aniline Core iodo Iodo Group thiocyanate Thiocyanate Group aniline->antimicrobial aniline->anticancer aniline->enzyme_inhibition iodo->antimicrobial iodo->anticancer iodo->enzyme_inhibition thiocyanate->antimicrobial thiocyanate->enzyme_inhibition activities Potential Biological Activities

Caption: Structure-Activity Relationship of this compound.

experimental_workflow start Test Compound (this compound) screen1 Primary Screening: Antimicrobial Assay (e.g., Disk Diffusion) start->screen1 screen2 Primary Screening: Cytotoxicity Assay (e.g., MTT on Cancer Cells) start->screen2 decision1 Activity? screen1->decision1 decision2 Activity? screen2->decision2 secondary1 Secondary Antimicrobial Assays: - MIC/MBC Determination - Spectrum of Activity decision1->secondary1 Yes stop1 No Significant Activity decision1->stop1 No secondary2 Secondary Anticancer Assays: - Apoptosis/Cell Cycle Analysis - In vivo models decision2->secondary2 Yes stop2 No Significant Activity decision2->stop2 No moa Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) secondary1->moa secondary2->moa lead_dev Lead Compound Development moa->lead_dev

Caption: General workflow for screening the biological activity of a novel compound.

apoptosis_pathway compound This compound (Hypothetical Agent) stress Cellular Stress (e.g., ROS Generation) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak inhibition of anti-apoptotic activation of pro-apoptotic mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic agent.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its structural components strongly suggests its potential as a bioactive molecule. The presence of the aniline, iodine, and thiocyanate moieties points towards probable antimicrobial and anticancer properties, likely mediated through mechanisms such as oxidative stress, apoptosis induction, and enzyme inhibition. The experimental protocols and conceptual workflows provided in this document offer a clear roadmap for the systematic evaluation of this promising compound. Further research is warranted to isolate and characterize its specific biological effects and to determine its potential for future therapeutic development.

References

Methodological & Application

Application Notes and Protocols: 2-Iodo-4-thiocyanatoaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-thiocyanatoaniline is a versatile, yet underexplored, trifunctional organic building block. Its unique arrangement of an amino group, an iodine atom, and a thiocyanate moiety on an aromatic ring offers a rich platform for diverse chemical transformations. The amino group serves as a nucleophile or a directing group, the iodine atom is an excellent leaving group for cross-coupling reactions, and the thiocyanate group can be converted into various sulfur-containing functionalities. These attributes make this compound a promising scaffold for the synthesis of novel heterocyclic compounds, functionalized materials, and potential pharmaceutical agents. This document provides a prospective overview of its synthesis and synthetic applications, drawing upon established methodologies for analogous compounds.

Proposed Synthesis of this compound

Synthetic Pathway

Synthetic Pathway of this compound 4-Aminophenyl_thiocyanate 4-Aminophenyl thiocyanate Intermediate Diazonium Salt Intermediate 4-Aminophenyl_thiocyanate->Intermediate NaNO₂, HCl 0-5 °C Product This compound Intermediate->Product KI

Caption: Proposed Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Iodination

Materials:

  • 4-Aminophenyl thiocyanate

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Ice

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminophenyl thiocyanate in a mixture of concentrated HCl and water.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Applications in Organic Synthesis

The three distinct functional groups on this compound allow for a variety of selective transformations, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Reactions at the Iodine Position

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.[3][4][5]

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst/LigandProduct Type
Suzuki Coupling Aryl/vinyl boronic acids or estersPd(PPh₃)₄, Pd(OAc)₂, etc.Biaryls, styrenes
Sonogashira Coupling Terminal alkynesPd(PPh₃)₂Cl₂, CuIAryl alkynes
Heck Coupling AlkenesPd(OAc)₂, P(o-tol)₃Substituted alkenes
Buchwald-Hartwig Amination AminesPd₂(dba)₃, BINAP, etc.Di- and tri-substituted anilines
Ullmann Coupling Alcohols, thiolsCuI, various ligandsAryl ethers, aryl thioethers
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired biaryl product.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Purification Reactants This compound Arylboronic acid K₂CO₃ Heating Heat to 80-100 °C Reactants->Heating Catalyst Pd(OAc)₂ PPh₃ Catalyst->Heating Solvent Toluene/Water Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Inert_Atmosphere Inert Atmosphere (Ar/N₂) Inert_Atmosphere->Heating Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Biaryl Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Reactions at the Thiocyanate Group

The thiocyanate group is a versatile precursor to various sulfur-containing functionalities.[6][7]

Table 2: Transformations of the Aryl Thiocyanate Group

ReactionReagentsProduct Functional Group
Reduction to Thiol LiAlH₄, NaBH₄, or Zn/HClThiol (-SH)
Conversion to Thioether 1. Reduction to thiolate (-S⁻)\n2. Alkyl halide (R-X)Thioether (-SR)
Hydrolysis to Thiocarbamate Acid or base hydrolysisThiocarbamate (-S-CO-NH₂)
Cyclization Reactions With adjacent nucleophilesSulfur-containing heterocycles
Experimental Protocol: Conversion to an Aryl Thioether

Materials:

  • This compound

  • Sodium borohydride (NaBH₄, 2-3 eq)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq)

  • Ethanol or Methanol

Procedure:

  • Reduction to Thiolate:

    • Dissolve this compound in ethanol in a round-bottom flask.

    • Slowly add sodium borohydride in portions at room temperature.

    • Stir the reaction mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Alkylation:

    • Slowly add the alkyl halide to the reaction mixture.

    • Stir at room temperature for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the corresponding 2-iodo-4-(alkylthio)aniline.

Thioether_Synthesis Start This compound Thiolate Thiolate Intermediate Start->Thiolate NaBH₄ Ethanol Product 2-Iodo-4-(alkylthio)aniline Thiolate->Product Alkyl Halide (R-X)

Caption: Synthesis of an aryl thioether from this compound.

Reactions Involving the Amino Group

The amino group can be acylated, alkylated, or diazotized to further diversify the molecular scaffold. It also acts as an ortho-directing group in electrophilic aromatic substitution, although the presence of the iodo and thiocyanato groups will also influence the regioselectivity.

Potential in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in many biologically active molecules and functional materials.

  • Medicinal Chemistry: The ability to generate diverse libraries of compounds through cross-coupling and thiocyanate transformations makes this scaffold attractive for lead discovery. Aryl thioethers and biaryl structures are common in various therapeutic agents.[1] The iodoaniline moiety itself is a key building block in the synthesis of anticancer and anti-inflammatory drugs.[2]

  • Materials Science: The rigid aromatic core and the potential for introducing various functional groups make this molecule a candidate for the synthesis of organic semiconductors, dyes, and polymers with tailored electronic and optical properties.[4][5]

Safety Information

As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For specific safety data, refer to the Safety Data Sheet (SDS) of this compound or structurally related chemicals.

Conclusion

This compound represents a promising, yet underutilized, building block in organic synthesis. Its trifunctional nature allows for a wide range of selective chemical modifications, providing access to a diverse array of complex molecules. The protocols and applications outlined in this document, based on established chemical principles, are intended to serve as a guide for researchers to unlock the synthetic potential of this versatile compound in the fields of drug discovery, materials science, and beyond.

References

Application Notes and Protocol for the Suzuki Coupling of 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-iodo-4-thiocyanatoaniline with various arylboronic acids. This protocol is designed to achieve chemoselective coupling at the C-I bond while preserving the thiocyanate functional group, a moiety of interest in medicinal chemistry for its potential biological activities. The aniline functionality makes the substrate electron-rich, which can influence the reaction conditions required for optimal coupling.

Challenges and Considerations: Chemoselectivity

The primary challenge in the Suzuki coupling of this compound is the potential for a competitive side reaction involving the thiocyanate group. Under certain palladium-catalyzed conditions, aryl thiocyanates can undergo cyanation to form nitriles. To favor the desired C-C bond formation at the highly reactive C-I bond and suppress the unwanted reaction at the C-SCN bond, careful selection of the catalyst, ligand, and reaction conditions is crucial. The protocol outlined below is optimized to maximize the yield of the desired biaryl product while minimizing side reactions.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition:

    • In a separate vial, under an inert atmosphere, prepare the catalyst premix by dissolving palladium(II) acetate (0.01-0.03 equiv) and SPhos (0.02-0.06 equiv) in a small amount of anhydrous 1,4-dioxane.

    • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and degassed water to the reaction flask to achieve the desired solvent ratio (typically between 4:1 and 10:1 dioxane:water).

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Data Presentation: Optimized Reaction Conditions

The following table summarizes a set of optimized conditions for the Suzuki coupling of this compound. Researchers should note that optimization may be necessary for different arylboronic acids.

ParameterRecommended ConditionRange for OptimizationRationale
Palladium Precatalyst Pd(OAc)₂Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is a common, effective, and air-stable precatalyst.
Ligand SPhosXPhos, RuPhosBulky, electron-rich phosphine ligands like SPhos are known to promote the oxidative addition of aryl iodides and facilitate the reductive elimination step, leading to higher yields and faster reaction times, particularly with electron-rich anilines. They can also disfavor interactions with the sulfur atom of the thiocyanate group.
Base K₂CO₃K₃PO₄, Cs₂CO₃An inorganic base is required for the transmetalation step. K₂CO₃ and K₃PO₄ are effective and commonly used. The choice of base can influence the reaction rate and yield.
Solvent System 1,4-Dioxane / Water (4:1 to 10:1)Toluene/Water, THF/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80 °C60-100 °CHeating is generally required to drive the reaction to completion in a reasonable time.
Atmosphere Inert (Argon or Nitrogen)-Essential to prevent the oxidation and deactivation of the palladium(0) active catalyst.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis and Reaction cluster_workup Workup and Purification reagents 1. Weigh Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃ or K₃PO₄) setup 2. Assemble Schlenk Flask under Inert Atmosphere reagents->setup catalyst 3. Prepare Catalyst Premix: - Pd(OAc)₂ + SPhos in Dioxane add_catalyst 4. Add Catalyst to Flask catalyst->add_catalyst add_solvents 5. Add Dioxane and Water add_catalyst->add_solvents degas 6. Degas Reaction Mixture add_solvents->degas react 7. Heat and Stir (80-100 °C) degas->react monitor 8. Monitor by TLC react->monitor workup 9. Quench and Extract with Ethyl Acetate monitor->workup purify 10. Purify by Column Chromatography workup->purify product 11. Isolate Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition pd_aryl_boronate Ar-Pd(II)-Ar'(L)₂ pd_complex->pd_aryl_boronate Transmetalation (+ Base, Ar'B(OH)₂) pd_aryl_boronate->pd0 product Ar-Ar' pd_aryl_boronate->product Reductive Elimination reagents Ar-I + Ar'-B(OH)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 2-Iodo-4-thiocyanatoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no specific documented applications of 2-Iodo-4-thiocyanatoaniline in medicinal chemistry. While the individual components of this molecule—an iodoaniline scaffold and a thiocyanate group—are found in various biologically active compounds, the specific combination represented by this compound is not associated with any detailed pharmacological studies, mechanisms of action, or established experimental protocols within the field of drug discovery and development.

This document aims to provide a transparent overview of the available information on related compounds, which may offer hypothetical starting points for researchers interested in exploring the potential of this compound. The content herein is based on inferential knowledge from structurally similar molecules.

Introduction to Related Compounds

The structural framework of this compound suggests potential for bioactivity based on the known roles of iodoanilines and thiocyanates in medicinal chemistry.

  • Iodoaniline Derivatives: The iodoaniline moiety serves as a versatile chemical intermediate in the synthesis of a range of pharmaceuticals.[1][2] For instance, o-iodoaniline is a precursor for indole-containing anticancer agents and other therapeutic molecules.[2] The iodine atom itself can act as a reactive site for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery screening.[1]

  • Thiocyanatoaniline Derivatives: Aryl thiocyanates are recognized as important building blocks for bioactive compounds.[3][4] The thiocyanate group can be a precursor to other sulfur-containing functional groups, which are common in many biologically active molecules.[4] Some thiocyanato-containing compounds have been investigated for their antibacterial and antioxidant properties.[4]

A closely related compound, 2-Nitro-4-thiocyanatoaniline , serves as a key intermediate in the synthesis of benzimidazole-based anthelmintic drugs such as albendazole.[5] The presence of the nitro and thiocyanate groups in this molecule is also suggestive of potential antimicrobial activity.[5]

Hypothetical Applications and Areas for Investigation

Given the absence of direct data, the following areas represent potential, yet unproven, avenues for research into the medicinal chemistry applications of this compound:

  • Anticancer Drug Discovery: Leveraging the role of iodoanilines as precursors to anticancer agents, this compound could be explored as a starting material for novel kinase inhibitors or other targeted therapies.[1][6][7]

  • Antimicrobial Agent Development: The thiocyanate moiety, present in compounds with known antimicrobial effects, suggests that this compound and its derivatives could be screened for activity against various bacterial and fungal pathogens.[4][5]

  • Enzyme Inhibition: The electrophilic nature of the thiocyanate group could potentially allow for covalent interactions with enzymatic targets, making it a candidate for inhibitor design.

Synthesis and Characterization

Table 1: General Synthetic Approaches for Aryl Thiocyanates
MethodReagentsGeneral ConditionsReference
Electrophilic ThiocyanationAniline derivative, Ammonium thiocyanate, Ammonium persulfateMechanochemical (ball-milling), solvent-free[3][4]
Solution-Phase ThiocyanationAniline derivative, Sodium thiocyanate, BromineAcetic acid, controlled temperature[5]

Note: These are generalized protocols and would require optimization for the specific synthesis of this compound.

Experimental Protocols for Future Investigation

Should a researcher synthesize this compound, the following are generalized experimental protocols that could be adapted to evaluate its potential biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the effect of a novel compound on cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a general method for determining the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Objective: To determine the MIC of this compound against selected bacterial or fungal strains.

Methodology:

  • Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., E. coli, S. aureus) and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations of General Concepts

As there are no specific signaling pathways or experimental workflows for this compound, the following diagrams illustrate general concepts in drug discovery and chemical synthesis that would be relevant to its future investigation.

G cluster_0 Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Test Compound Hit Identification Hit Identification In Vitro Screening->Hit Identification Active Compound Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

Caption: A generalized workflow for drug discovery.

G Substituted Aniline Substituted Aniline Reaction Reaction Substituted Aniline->Reaction Thiocyanation Reagent Thiocyanation Reagent Thiocyanation Reagent->Reaction Aryl Thiocyanate Product Aryl Thiocyanate Product Reaction->Aryl Thiocyanate Product Crude Product Purification Purification Aryl Thiocyanate Product->Purification e.g., Chromatography

Caption: A conceptual workflow for aryl thiocyanate synthesis.

Disclaimer: The information provided is for research and informational purposes only and is based on general chemical principles and data from related compounds. The absence of specific literature on this compound means that any potential applications are purely speculative at this time. Researchers should conduct their own thorough investigations and safety assessments before synthesizing or using this compound.

References

Application Notes and Protocols for the Synthesis of 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-thiocyanatoaniline is a halogenated and thiocyanated aniline derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science due to the versatile reactivity of the iodo, thiocyanato, and amino functional groups. The thiocyanate group, in particular, can be a precursor to various sulfur-containing heterocycles and other functionalities with potential biological activity. This document provides a detailed experimental protocol for the synthesis of this compound, starting from the commercially available 2-iodoaniline. The described method is based on the electrophilic thiocyanation of the aniline ring, a common and effective strategy for the introduction of the thiocyanate group.

Principle of the Method

The synthesis of this compound is achieved through the electrophilic thiocyanation of 2-iodoaniline. In this reaction, ammonium thiocyanate is oxidized in situ by bromine in glacial acetic acid to generate the electrophilic thiocyanogen species ((SCN)₂). The electron-rich aniline ring of 2-iodoaniline then attacks the thiocyanogen, leading to the substitution of a hydrogen atom with a thiocyanate group. The amino group is a strong activating group and directs the substitution to the ortho and para positions. Since the ortho position is already occupied by an iodine atom, the thiocyanation occurs regioselectively at the para position.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Iodoaniline1.0 eq
Ammonium thiocyanate2.1 eq
Bromine1.0 eq
Glacial Acetic AcidSolvent
Reaction Conditions
Temperature10-20°C (during bromine addition)
Reaction Time30-60 minutes
Product
Product NameThis compound
Molecular FormulaC₇H₅IN₂S
Molecular Weight276.09 g/mol
Expected Yield60-70%
AppearanceYellow to brown solid

Experimental Protocol

Materials:

  • 2-Iodoaniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Water (distilled or deionized)

  • Sodium hydroxide solution (20%)

  • Ligroin (boiling point 90-100°C) or other suitable recrystallization solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers, flasks, and other standard laboratory glassware

  • Suction filtration apparatus (Büchner funnel and flask)

  • Melting point apparatus

  • Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-iodoaniline (1.0 eq) and ammonium thiocyanate (2.1 eq) in glacial acetic acid in a beaker or flask equipped with a magnetic stirrer.

  • Cooling: Place the reaction vessel in an ice-water bath and cool the solution to 10-20°C with stirring.

  • Bromine Addition: In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the temperature is maintained below 20°C.

  • Reaction Completion: After the complete addition of bromine, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 10-20 minutes.

  • Precipitation: Pour the reaction mixture into a large volume of water (approximately 20 times the volume of the reaction mixture). A solid precipitate of the crude product should form.

  • Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with water to remove any remaining acid and salts.

  • Neutralization and Further Precipitation: To the filtrate, slowly add a 20% sodium hydroxide solution until it is alkaline to litmus paper. This may cause further precipitation of the product. Collect any additional solid by suction filtration and wash with water.

  • Drying: Combine all the collected solid and air-dry or dry in a desiccator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ligroin (b.p. 90-100°C) or another suitable solvent. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Characterization: Determine the melting point of the purified product and characterize its structure using appropriate spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 2-Iodoaniline 2-Iodoaniline Mixing Dissolve Reactants in Acetic Acid 2-Iodoaniline->Mixing Ammonium_Thiocyanate Ammonium Thiocyanate Ammonium_Thiocyanate->Mixing Glacial_Acetic_Acid Glacial Acetic Acid Glacial_Acetic_Acid->Mixing Bromine_Solution Bromine in Acetic Acid Addition Dropwise Addition of Bromine Solution Bromine_Solution->Addition Cooling Cool to 10-20°C Mixing->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Precipitation Pour into Water Stirring->Precipitation Filtration1 Suction Filtration Precipitation->Filtration1 Neutralization Neutralize Filtrate with NaOH Filtration1->Neutralization Filtration2 Second Filtration Neutralization->Filtration2 Drying Drying Filtration2->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Iodo-4-thiocyanatoaniline. Due to the limited availability of specific purification data for this compound, the following protocols have been developed based on established techniques for structurally analogous compounds, including various iodoanilines and thiocyanatoanilines. These methods are intended to serve as a starting point for the development of a specific and optimized purification strategy.

Introduction

This compound is an aromatic compound containing iodo, thiocyanato, and amino functional groups. Its structural complexity may necessitate robust purification techniques to remove starting materials, by-products, and other impurities generated during its synthesis. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. The two primary methods detailed here are flash column chromatography and recrystallization, which are commonly employed for the purification of similar aromatic compounds.

Potential Impurities

  • Unreacted starting materials: Aniline precursors, iodinating agents, and thiocyanating agents.

  • Isomeric by-products: Positional isomers formed during the introduction of the iodo and thiocyanato groups.

  • Over-iodinated or over-thiocyanated products: Molecules with additional iodo or thiocyanato groups.

  • Hydrolysis products: Conversion of the thiocyanato group to a thiol or other derivatives.

  • Solvent residues: Residual solvents from the reaction and work-up steps.

Purification Techniques

Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For this compound, a normal-phase silica gel chromatography is recommended. The polarity of the eluent can be adjusted to achieve optimal separation from impurities.

Experimental Protocol:

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a silica gel column using a suitable non-polar solvent system (e.g., petroleum ether or hexane).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. The optimal solvent gradient will need to be determined empirically, starting with the ratios used for similar compounds.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Suggested Solvent Systems for Flash Column Chromatography (based on analogous compounds)[1]

Compound TypeSolvent System (v/v)Reference Compound
2-IodoanilinesEthyl Acetate / Petroleum Ether2-Iodo-4-methylaniline
(1:50 to 1:10)4-Chloro-2-iodoaniline
2-Iodo-4-(trifluoromethyl)aniline
Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures. The selection of an appropriate solvent is critical for successful recrystallization.

Experimental Protocol:

  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Based on analogous compounds, suitable solvents to screen include ethanol, methanol, and mixtures of polar and non-polar solvents.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Potential Recrystallization Solvents (based on analogous compounds)

Compound TypeSuggested SolventReference Compound
ThiocyanatoanilinesEthanol2-Nitro-4-thiocyanatoaniline[2]
IodoanilinesGasolinep-Iodoaniline[3]
Boiling Water2-Iodo-4-nitroaniline[4]

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the purification techniques described above.

G Purification Workflow: Flash Column Chromatography cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude this compound adsorb Adsorb on Silica Gel crude_product->adsorb load_sample Load Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for Flash Column Chromatography.

G Purification Workflow: Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization & Collection cluster_isolation Isolation crude_product Crude this compound dissolve Dissolve in Minimum Hot Solvent crude_product->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Cool to Induce Crystallization hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product Purified Product dry->pure_product

Caption: Workflow for Recrystallization.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the purification of this compound. Researchers should consider these as starting points and optimize the conditions based on their specific experimental outcomes and the nature of the impurities encountered. Careful execution of these techniques, coupled with rigorous purity analysis, will ensure the isolation of high-quality this compound for subsequent research and development activities.

References

Application Notes and Protocols: The Versatility of 2-Iodo-4-thiocyanatoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-thiocyanatoaniline is a versatile building block in organic synthesis, offering multiple reaction sites for molecular elaboration. The presence of an ortho-iodide to the amine functionality makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The thiocyanate group at the para-position provides an additional handle for further transformations or can act as a key pharmacophore in medicinal chemistry. This document provides detailed application notes and exemplary protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Note: The following protocols are exemplary and have been adapted from established procedures for structurally similar ortho-haloanilines, particularly those bearing electron-withdrawing groups. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of Arylated Anilines

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. Using this compound, a variety of aryl and heteroaryl substituents can be introduced at the 2-position, leading to the synthesis of diverse biaryl amine scaffolds. These structures are prevalent in pharmaceuticals and material science.

General Reaction Scheme

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst + reactant2 Ar-B(OR)2 reactant2->catalyst + product 2-Aryl-4-thiocyanatoaniline catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling

The following table presents hypothetical data for the Suzuki-Miyaura coupling based on typical yields for similar substrates.

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane901688
33-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802475
42-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF110882

Sonogashira Coupling: Synthesis of Alkynylated Anilines

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is highly valuable for the synthesis of functionalized alkynes, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

General Reaction Scheme

Sonogashira reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst + reactant2 R-C≡CH reactant2->catalyst + product 2-(Alkynyl)-4-thiocyanatoaniline catalyst->product

Caption: General scheme of the Sonogashira coupling with this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol) and the terminal alkyne (1.5 mmol).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add THF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling

The following table presents hypothetical data for the Sonogashira coupling.

EntryAlkyne (R-C≡CH)Pd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF25692
2TrimethylsilylacetylenePd(OAc)₂ / PPh₃CuIDiisopropylamineToluene601289
31-HexynePd(dppf)Cl₂CuIK₂CO₃DMF80885
4Propargyl alcoholPd(PPh₃)₄CuIEt₃NAcetonitrile501078

Buchwald-Hartwig Amination: Synthesis of Di- and Tri-substituted Amines

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, allowing for the coupling of aryl halides with a wide range of amines.[1] This reaction can be used to introduce secondary or primary amine functionalities at the 2-position of the aniline core.

General Reaction Scheme

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst + reactant2 R¹R²NH reactant2->catalyst + product N-(R¹,R²)-2-amino-5-thiocyanatophenyl catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add toluene (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination

The following table presents hypothetical data for the Buchwald-Hartwig amination.

EntryAmine (R¹R²NH)Pd PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃XantphosNaOtBuToluene1101890
2AnilinePd(OAc)₂BINAPCs₂CO₃Toluene1002478
3n-ButylaminePd₂(dba)₃RuPhosK₃PO₄1,4-Dioxane1001685
4BenzylaminePd(OAc)₂BrettPhosLHMDSTHF801288

Experimental Workflow Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants (Aniline, Coupling Partner, Base) catalyst Add Catalyst System (Pd Precatalyst, Ligand) reagents->catalyst atmosphere Inert Atmosphere (Evacuate & Backfill) catalyst->atmosphere solvent Add Solvent atmosphere->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench/ Dilute monitoring->quench extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable substrate for palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted aniline derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable and versatile methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. The protocols and data presented herein serve as a guide for researchers to explore the synthetic potential of this versatile building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further optimization of the outlined conditions will undoubtedly lead to even more efficient and scalable synthetic routes.

References

Application Notes and Protocols for 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for guidance purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-Iodo-4-thiocyanatoaniline was not located. The data presented here is synthesized from information available for structurally similar compounds, including 2-Nitro-4-thiocyanatoaniline and various iodo- and nitroanilines. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to be classified as follows:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4]

Precautionary Statements:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5]

  • Wash skin thoroughly after handling.[2][3]

  • Use only outdoors or in a well-ventilated area.[2][5]

Quantitative Data Summary

The following table summarizes key data extrapolated from related compounds.

ParameterValueSource Analogue(s)
Physical State Solid2-Nitro-4-thiocyanatoaniline, 2-Iodo-4-nitroaniline[4]
Molecular Formula C₇H₅IN₂SN/A
Molecular Weight 276.09 g/mol N/A
Melting Point 113 °C (approx.)2-Nitro-4-thiocyanatoaniline
Storage Temperature Refrigerated, Protect from light2-Iodoaniline, 4-Iodoaniline[2][3]
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides, Chloroformates2-Iodoaniline, 4-Iodoaniline[2][3]

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound

Scope: This protocol outlines the procedure for safely weighing and preparing this compound for experimental use.

Materials:

  • This compound

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles[5]

  • Face shield[1]

  • Laboratory coat

  • Certified chemical fume hood

  • Analytical balance

  • Spatula

  • Weighing paper or container

  • Appropriate solvent

  • Sealed waste container

Procedure:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don all required Personal Protective Equipment (PPE).

  • Transport: Transport the container of this compound from its storage location to the chemical fume hood.

  • Weighing:

    • Place a piece of weighing paper or a suitable container on the analytical balance and tare.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Avoid generating dust.[1]

    • Close the primary container tightly.

  • Dissolution (if required): If the experiment requires a solution, add the weighed solid to a vessel containing the appropriate solvent inside the fume hood.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent and wipe clean.

    • Dispose of any contaminated weighing paper, gloves, and wipes in a designated, sealed hazardous waste container.[1]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][6]

Visualizations

SafeHandlingWorkflow A Receiving and Inspection B Secure Storage (Refrigerated, Light-Protected) A->B C Preparation (Don PPE, Prepare Fume Hood) B->C Retrieve for Use D Handling in Fume Hood (Weighing, Transfer) C->D E Experimental Use D->E H Return to Storage D->H Unused Material F Decontamination E->F G Waste Disposal (Sealed Container) F->G

Caption: Workflow for the safe handling of this compound.

SpillResponseDecisionTree Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Cleanup Cleanup with Appropriate Kit (Wearing Full PPE) SmallSpill->Cleanup Yes Alert Alert EH&S / Emergency Services LargeSpill->Alert Dispose Dispose of Waste in Sealed Container Cleanup->Dispose

Caption: Decision tree for responding to a spill of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-Iodo-4-thiocyanatoaniline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline. The information is designed to help identify and resolve common issues encountered during synthesis and subsequent reactions.

Troubleshooting Guide

Unexpected results in your experiments can often be traced to the formation of side products. This guide outlines potential problems, their likely causes, and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of undesired byproducts is consuming starting materials or the desired product. 3. Poor quality of starting materials: Impurities in the starting aniline derivative can interfere with the reaction. 4. Suboptimal reagent stoichiometry: Incorrect molar ratios of iodinating or thiocyanating agents.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Cautiously increase the temperature if the reaction is sluggish. 2. Refer to the "Common Side Products" section below to identify potential side products and adjust reaction conditions to minimize their formation (e.g., temperature control, inert atmosphere). 3. Purify starting materials before use. 4. Perform small-scale optimization experiments to determine the ideal stoichiometry.
Presence of a di-iodinated byproduct Use of excess iodinating agent or elevated reaction temperatures can lead to the formation of 2,6-diiodo-4-thiocyanatoaniline.Carefully control the stoichiometry of the iodinating agent (e.g., iodine monochloride or I2/oxidant). Maintain a lower reaction temperature to improve selectivity.
Formation of a cyclic byproduct (benzothiazole derivative) Intramolecular cyclization of the thiocyanato group with the adjacent amino group, often promoted by heat or basic conditions. This is a known side reaction for ortho-substituted thiocyanatoanilines.Conduct the reaction at the lowest effective temperature. If possible, perform the reaction under neutral or acidic conditions to minimize the nucleophilicity of the amino group.
Isomerization to isothiocyanate The thiocyanate group (-SCN) can isomerize to the isothiocyanate group (-NCS), particularly at elevated temperatures.Maintain low reaction temperatures throughout the synthesis and workup. Avoid prolonged heating.
Polymerization of starting material Anilines, especially those with electron-donating groups, can be susceptible to oxidative polymerization, leading to insoluble, dark-colored materials.Use a milder oxidizing agent if applicable. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative side reactions.
Formation of azo compounds If a diazotization reaction (e.g., Sandmeyer-type reaction) is used to introduce the iodo or thiocyanato group, diazonium salts can couple with electron-rich aromatic rings to form colored azo compounds.Ensure complete conversion of the diazonium salt to the desired product. Add the diazonium salt solution slowly to the quenching solution to maintain a low concentration and minimize coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: Based on the reactivity of related compounds, the most probable side products include:

  • Di-iodinated species: Such as 2,6-diiodo-4-aminophenyl thiocyanate, arising from over-iodination.

  • Isomeric products: Formation of other isomers if the directing effects of the substituents are not well-controlled.

  • Benzothiazole derivatives: Intramolecular cyclization can lead to the formation of 2-amino-6-iodobenzothiazole.[1]

  • Isothiocyanate isomer: The product may isomerize to 2-Iodo-4-isothiocyanatoaniline.

  • Polymeric materials: Oxidative polymerization of the aniline starting material can occur.

Q2: How can I minimize the formation of the benzothiazole byproduct?

A2: The formation of the benzothiazole derivative is an intramolecular cyclization that is often catalyzed by heat. To minimize this side reaction, it is crucial to maintain a low reaction temperature throughout the synthesis. Additionally, protecting the amine functionality prior to the thiocyanation step and deprotecting it afterward can be an effective, albeit longer, synthetic strategy.

Q3: My product mixture is a dark, tar-like substance. What could be the cause?

A3: The formation of a dark, insoluble material is often indicative of polymerization of the aniline starting material. This can be caused by overly harsh reaction conditions, such as high temperatures or the use of a strong oxidizing agent. Consider using a milder oxidant and ensure the reaction temperature is well-controlled. Running the reaction under an inert atmosphere can also mitigate this issue.

Q4: I am using a Sandmeyer-type reaction to introduce the iodo group. What specific side products should I be aware of?

A4: In addition to the desired this compound, Sandmeyer reactions can sometimes yield biaryl compounds from the coupling of aryl radicals. Phenolic byproducts can also form if the diazonium salt reacts with water. In some cases, complex nitrogen-containing heterocycles can be generated.

Q5: What is the best way to purify this compound from the reaction mixture?

A5: Purification typically involves a combination of techniques. After quenching the reaction, the crude product can be extracted into an organic solvent. This is often followed by column chromatography on silica gel to separate the desired product from non-polar byproducts and polar impurities. Recrystallization from a suitable solvent system can be used for final purification.

Visualizing Reaction Pathways

The following diagrams illustrate potential reaction pathways, including the formation of common side products.

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Starting_Aniline 4-Amino-3-iodobenzonitrile Desired_Product This compound Starting_Aniline->Desired_Product Thiocyanation Di_iodination Di-iodinated Product Starting_Aniline->Di_iodination Excess Iodinating Agent Cyclization Benzothiazole Derivative Desired_Product->Cyclization Heat / Base Isomerization Isothiocyanate Desired_Product->Isomerization Heat

Caption: Potential main and side reaction pathways in the synthesis of this compound.

Experimental_Workflow Start Start: Reaction Setup Reaction Reaction Monitoring (TLC/LC-MS) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: A general experimental workflow for the synthesis and purification of this compound.

References

troubleshooting failed reactions with 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline in common cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions using this compound.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no formation of the desired biaryl product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling involving this compound can stem from several factors, ranging from catalyst deactivation to side reactions involving the thiocyanate group.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Catalyst Deactivation The Palladium catalyst may be inactive or poisoned. This can be due to poor quality catalyst, exposure to oxygen, or inhibition by the sulfur atom of the thiocyanate group.- Use a fresh, high-quality palladium catalyst and ligand. - Ensure thorough degassing of the solvent and reaction vessel. - Consider using a pre-catalyst to ensure the formation of the active Pd(0) species. - Screen different phosphine ligands; bulky, electron-rich ligands are often effective.
Inadequate Base The base is crucial for the transmetalation step. An inappropriate choice of base or insufficient amount can stall the catalytic cycle.- Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. - Ensure the base is finely powdered and dry. - The amount of base can be critical; typically 2-3 equivalents are used.
Side Reaction of Thiocyanate Group The thiocyanate group can be unstable under basic and high-temperature conditions, leading to hydrolysis or other side reactions. A likely side reaction is the intramolecular cyclization to form a benzothiazole derivative, especially given the ortho-iodoaniline structure.[1][2]- Lower the reaction temperature if possible. - Use a milder base (e.g., K₃PO₄ instead of stronger bases). - Minimize reaction time. - Analyze the crude reaction mixture for the mass corresponding to the cyclized benzothiazole byproduct.
Protodeboronation of Boronic Acid The boronic acid coupling partner can decompose, especially in the presence of water and base at elevated temperatures.- Use an excess of the boronic acid (1.2-1.5 equivalents). - Add the boronic acid to the reaction mixture just before heating. - Consider using a boronic ester (e.g., pinacol ester) which can be more stable.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Issue 2: Formation of Homocoupled Alkyne (Glaser Coupling) in Sonogashira Reactions

Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of the homocoupled alkyne byproduct. How can I suppress this side reaction?

Answer:

The formation of a homocoupled alkyne, often referred to as the Glaser coupling product, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[3] This occurs when two molecules of the terminal alkyne couple with each other.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.- Rigorously degas all solvents and reagents. - Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
High Catalyst Loading (Copper) A high concentration of the copper(I) co-catalyst can favor the homocoupling pathway.- Reduce the amount of the copper source (e.g., CuI) to 1-5 mol%. - Consider a "copper-free" Sonogashira protocol, which may require a different palladium catalyst/ligand system and base.
Inappropriate Base The choice and purity of the amine base can influence the extent of homocoupling.- Use a freshly distilled amine base (e.g., triethylamine, diisopropylamine). - Ensure the base is free of peroxides.
Slow Cross-Coupling If the desired cross-coupling reaction is slow, the homocoupling side reaction can become more prominent.- Increase the reaction temperature moderately. - Screen different palladium catalysts and ligands to find a more active system for your specific substrates.

Experimental Protocol for a General Sonogashira Coupling:

  • To a dried Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 eq.).

  • Add the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite, concentrate, and purify by column chromatography.

Issue 3: Reaction Failure in Buchwald-Hartwig Amination

Question: I am trying to perform a Buchwald-Hartwig amination on this compound, but the reaction is not proceeding. What are the common pitfalls with this type of substrate?

Answer:

Buchwald-Hartwig amination can be sensitive to the electronic and steric properties of the substrates and the choice of catalyst, ligand, and base.[4][5] For a substrate like this compound, specific challenges may arise.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solutions
Incompatible Base Strong bases like NaOtBu or LiHMDS can potentially react with the thiocyanate group, leading to decomposition of the starting material.- Start with a milder base such as K₂CO₃ or Cs₂CO₃. - If stronger bases are required for the amination, run the reaction at the lowest possible temperature.
Inappropriate Ligand Choice The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination. The sulfur atom in the thiocyanate might interfere with certain ligands.- Screen a variety of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). - The choice of ligand often depends on the nature of the amine (primary, secondary, heterocyclic).
Catalyst Inhibition The starting material or the amine coupling partner might inhibit the palladium catalyst. The aniline nitrogen of the substrate itself could potentially coordinate to the palladium.- Use a pre-catalyst to ensure the generation of the active catalytic species. - Adjust the stoichiometry of the ligand relative to the palladium source.
Poor Substrate Reactivity While aryl iodides are generally reactive in Buchwald-Hartwig aminations, electronic effects from the thiocyanate and amino groups might influence the rate of oxidative addition.- Increase the reaction temperature. - Ensure the use of a highly active catalyst system.

Experimental Protocol for a General Buchwald-Hartwig Amination:

  • In a glovebox, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%) and the ligand to a dried reaction vessel.

  • Add the base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq.).

  • Add this compound (1.0 eq.).

  • Add the amine coupling partner (1.1-1.2 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully, and perform an aqueous workup.

  • Purify the product by column chromatography.

FAQs

Q1: Is the thiocyanate group stable under typical cross-coupling conditions?

The stability of the thiocyanate group can be a concern. It is known to be susceptible to hydrolysis under strongly basic conditions, which could lead to the formation of a thiol or other sulfur-containing byproducts.[6] Additionally, in the presence of an ortho-iodoaniline moiety, there is a significant potential for intramolecular cyclization to form a benzothiazole derivative, especially at elevated temperatures.[1] It is advisable to use the mildest possible reaction conditions and to screen bases and temperatures to minimize these side reactions.

Q2: Can the amino group of this compound interfere with the reaction?

Yes, the free amino group can potentially coordinate to the palladium catalyst, possibly inhibiting the catalytic cycle. In Buchwald-Hartwig aminations, this can also lead to self-coupling or oligomerization, although this is less common with aryl iodides. If catalyst inhibition is suspected, protecting the aniline nitrogen (e.g., as a carbamate or amide) could be considered, followed by deprotection after the cross-coupling reaction.

Q3: What are some common byproducts to look for when using this compound?

Besides unreacted starting material, common byproducts to monitor for include:

  • Dehalogenated starting material: 4-thiocyanatoaniline.

  • Homocoupled product: In Suzuki reactions, the homocoupled boronic acid; in Sonogashira reactions, the homocoupled alkyne (Glaser product).

  • Intramolecular cyclization product: The corresponding benzothiazole derivative.

  • Hydrolysis product: The corresponding thiol or disulfide derived from the thiocyanate group.

Q4: Are there any specific purification challenges for the products?

Products containing the thiocyanate group may have different polarity compared to the starting material, but purification by standard silica gel column chromatography is generally feasible. It is important to carefully analyze the crude reaction mixture by LC-MS to identify the masses of potential byproducts, which will aid in developing a suitable purification strategy.

Visualizations

Catalytic Cycles

Suzuki_Miyaura_Coupling cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X) Ar-Pd(II)-OR'(L2)->Pd(0)L2 Reductive Elimination Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base, -H+

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Failed Reaction check_reagents Verify Reagent Quality (Catalyst, Ligand, Base, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Mixture (LC-MS, NMR) check_conditions->analyze_crude no_product No Product Formation analyze_crude->no_product byproducts Byproducts Observed analyze_crude->byproducts no_product->byproducts No optimize_catalyst Screen Catalysts & Ligands no_product->optimize_catalyst Yes dehalogenation Dehalogenation? byproducts->dehalogenation cyclization Cyclization? byproducts->cyclization hydrolysis SCN Hydrolysis? byproducts->hydrolysis homocoupling Homocoupling? byproducts->homocoupling optimize_base Screen Bases & Temperature optimize_catalyst->optimize_base success Successful Reaction optimize_base->success dehalogenation->optimize_catalyst adjust_conditions Adjust Conditions (e.g., milder base, lower temp) cyclization->adjust_conditions hydrolysis->adjust_conditions homocoupling->check_conditions adjust_conditions->success

Caption: General troubleshooting workflow for failed cross-coupling reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Iodo-4-thiocyanatoaniline. The guidance is based on established principles of organic synthesis for analogous compounds, offering a framework for optimizing your reaction conditions.

Troubleshooting Guide

Question 1: I am observing low to no yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low or no yield can stem from several factors related to reactants, reaction conditions, and workup procedures. Consider the following:

  • Inadequate Activation of the Thiocyanating Agent: The thiocyanation of anilines often requires an oxidizing agent to generate the electrophilic thiocyanogen species in situ from a thiocyanate salt (e.g., NH₄SCN or KSCN). Ensure your oxidizing agent (e.g., bromine, iodine, or potassium persulfate) is fresh and added at the correct stoichiometry.[1][2]

  • Reaction Temperature: The reaction temperature is critical. For the thiocyanation of anilines, temperatures can range from 0-5°C to room temperature, and in some cases, gentle heating might be necessary.[2] Start with lower temperatures to minimize side reactions and gradually increase if the reaction is not proceeding.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like methanol, ethanol, or acetic acid are commonly used for thiocyanation reactions.[2][3] Ensure your starting material and reagents are soluble in the chosen solvent.

  • Decomposition of Starting Material or Product: Anilines can be sensitive to strongly acidic or oxidizing conditions. The product, this compound, may also be unstable under certain conditions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Question 2: I am observing the formation of multiple products, making purification difficult. What are the likely side products and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in the synthesis of substituted anilines. Key side products could include:

  • Isomers: You may be forming other isomers, such as 2-Iodo-6-thiocyanatoaniline or di-thiocyanated products. To improve regioselectivity, control the reaction temperature and the rate of addition of the thiocyanating agent.[2]

  • Polymerization Products: Anilines can polymerize under strongly oxidative or acidic conditions, resulting in dark, tarry byproducts.[4] To mitigate this, use milder reaction conditions, ensure efficient stirring, and consider using a less reactive aniline derivative if possible.

  • Hydrolysis of the Thiocyanate Group: The thiocyanate group can be hydrolyzed to a thiol or other sulfur-containing functionalities, especially during aqueous workup or under acidic/basic conditions. Keep workup conditions neutral and temperatures low.

Question 3: The purification of this compound by column chromatography is proving to be challenging. What are some alternative purification strategies?

Answer:

If column chromatography is not providing adequate separation, consider the following:

  • Recrystallization: This is often a highly effective method for purifying solid organic compounds. Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then allow it to cool slowly. Good solvent pairs for anilines can include ethanol/water or ethyl acetate/hexanes.

  • Acid-Base Extraction: As an aniline, your product is basic and can be protonated. You may be able to selectively extract your product into an acidic aqueous layer, wash away neutral organic impurities, and then basify the aqueous layer to precipitate your purified product. However, be cautious as the thiocyanate group may not be stable to large pH swings.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, preparative TLC can be a useful technique for isolating the desired product with high purity.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A plausible and common starting material would be 2-iodoaniline. The synthesis would then involve the regioselective introduction of a thiocyanate group at the 4-position.

Q2: What are some common reagents used for the thiocyanation of anilines?

A2: Common thiocyanating agents include ammonium thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN) in the presence of an oxidizing agent like bromine, iodine, or potassium persulfate to generate the active electrophile.[1][2][4]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Halogenated organic compounds and thiocyanates can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thiocyanate salts can release toxic hydrogen cyanide gas if exposed to strong acids.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction's progress. By spotting the reaction mixture alongside your starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Optimization of Reaction Conditions: Data from Analogous Reactions

The following table summarizes reaction conditions for similar thiocyanation and iodination reactions, which can serve as a starting point for optimizing the synthesis of this compound.

ProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
4-Thiocyano-2-nitroanilineo-NitroanilineNH₄SCN, ChlorineMethanol15-25494-96
2-Nitro-4-thiocyanatoaniline2-NitroanilineNH₄SCN, (NH₄)₂S₂O₈SiO₂ (grinding)Room Temp0.592
2-Chloro-4-thiocyanatoaniline2-ChloroanilineNH₄SCN, (NH₄)₂S₂O₈SiO₂ (grinding)Room Temp0.589
2-Iodo-4-nitroaniline4-NitroanilineIodine chlorideAcetic AcidCold1-
p-IodoanilineAnilineIodineWater/NaHCO₃-0.575-84

Experimental Protocol: Thiocyanation of 2-Iodoaniline (Hypothetical)

This protocol is a suggested starting point and may require optimization.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (1.0 eq) in glacial acetic acid.
  • Cool the solution to 0-5°C in an ice bath.
  • In a separate flask, prepare a solution of potassium thiocyanate (1.1 eq) in glacial acetic acid.

2. Reagent Addition:

  • Slowly add the potassium thiocyanate solution to the stirred solution of 2-iodoaniline at 0-5°C.
  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.
  • Add the bromine solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

3. Reaction Monitoring:

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system).
  • Allow the reaction to stir at low temperature for 2-4 hours or until the starting material is consumed.

4. Workup and Isolation:

  • Pour the reaction mixture into a beaker of ice water to precipitate the crude product.
  • Filter the solid, wash with cold water, and then with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid.
  • Wash again with cold water until the filtrate is neutral.
  • Dry the crude product under vacuum.

5. Purification:

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Diagram

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification start Dissolve 2-Iodoaniline in Acetic Acid cool Cool to 0-5°C start->cool add_kscn Add KSCN Solution cool->add_kscn reagents Prepare KSCN and Br2 in Acetic Acid add_br2 Add Bromine Solution (dropwise) add_kscn->add_br2 monitor Monitor by TLC add_br2->monitor quench Pour into Ice Water monitor->quench filter Filter Solid quench->filter wash Wash with H2O and NaHCO3 filter->wash dry Dry Crude Product wash->dry purify Recrystallization or Column Chromatography dry->purify end Pure 2-Iodo-4- thiocyanatoaniline purify->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: 2-Iodo-4-thiocyanatoaniline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline. The information is designed to address common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted 2-iodoaniline, over-iodinated species, regioisomers of the thiocyanate group, and oxidation byproducts which often appear as colored impurities. Aniline derivatives, in general, are susceptible to air oxidation, which can lead to the formation of polymeric, colored materials.[1]

Q2: My purified this compound is colored (e.g., yellow, brown, or red). What could be the cause?

A2: Discoloration in aniline compounds is frequently due to aerial oxidation.[1] Trace amounts of impurities can also catalyze this degradation. The presence of residual starting materials or byproducts from the synthesis can also contribute to the color.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This helps to prevent oxidation and photodegradation.

Q4: Is this compound stable to heat? Can I use distillation for purification?

A4: While some aniline derivatives can be purified by distillation, many, especially those with sensitive functional groups like thiocyanates, may decompose at their boiling points.[1] It is advisable to first assess the thermal stability of the compound on a small scale. Vacuum distillation can be an option to lower the boiling point and reduce the risk of decomposition.[2]

Q5: What are the most suitable purification techniques for this compound?

A5: The most common and effective purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature of the impurities and the desired final purity.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues during the purification of this compound.

Issue 1: Low Purity After Recrystallization
Potential Cause Troubleshooting Step
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) on a small scale to find the optimal system.
Cooling Rate Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.
Insufficient Washing of Crystals After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Co-precipitation of Impurities If an impurity has similar solubility properties to the desired compound, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.
Issue 2: Poor Recovery from Column Chromatography
Potential Cause Troubleshooting Step
Incorrect Eluent System The polarity of the eluent system is crucial for good separation. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides a good separation between your product and impurities (a difference in Rf values of at least 0.2 is desirable).
Compound Degradation on Silica Gel Some amine-containing compounds can be sensitive to the acidic nature of silica gel. This can lead to streaking on TLC and poor recovery from the column. Consider using deactivated silica (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
Irreversible Adsorption Highly polar compounds may bind strongly to the stationary phase. A more polar eluent system may be required to elute the compound.
Improper Column Packing An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Issue 3: Product Discoloration During Purification
Potential Cause Troubleshooting Step
Oxidation Minimize exposure to air and light during the purification process. If possible, perform purification steps under an inert atmosphere. Adding a small amount of a reducing agent like sodium bisulfite during workup can sometimes help.
Acid-catalyzed Decomposition If using acidic conditions during workup or chromatography, ensure they are neutralized promptly. The thiocyanate group can be sensitive to strong acids.
Trace Metal Impurities Trace metals can catalyze oxidation. Consider washing the crude product with a chelating agent like EDTA during the workup.

Data Presentation

The following tables present hypothetical data for the purification of this compound using different methods. These are for illustrative purposes to guide experimental design.

Table 1: Comparison of Recrystallization Solvents

Solvent System Recovery (%) Purity by HPLC (%) Appearance
Ethanol7598.5Off-white crystals
Isopropanol/Water (9:1)8599.2White needles
Toluene6097.8Pale yellow powder
Ethyl Acetate/Hexane (1:3)8099.5Colorless crystals

Table 2: Column Chromatography Eluent System Optimization

Eluent System (Hexane:Ethyl Acetate) Rf of Product Rf of Major Impurity Separation Factor (α)
9:10.150.251.67
7:30.350.501.43
1:10.600.701.17

Note: A higher separation factor indicates better separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: On a small scale, test the solubility of the crude product in various solvents at room temperature and at their boiling points to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound
  • Eluent Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired compound an Rf value of approximately 0.3-0.4 and separates it from impurities.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChromatography Column Chromatography ColumnChromatography->Analysis Further Purification Analysis->ColumnChromatography Purity < 99% PureProduct Pure Product Analysis->PureProduct Purity > 99% Impure Impure Product TroubleshootingDecisionTree Start Purification Issue Identified IssueType What is the issue? Start->IssueType LowPurity Low Purity IssueType->LowPurity Purity LowRecovery Low Recovery IssueType->LowRecovery Recovery Discoloration Discoloration IssueType->Discoloration Color CheckSolvent Check Recrystallization Solvent/ Chromatography Eluent LowPurity->CheckSolvent CheckTechnique Review Technique (Cooling Rate, Column Packing) LowPurity->CheckTechnique LowRecovery->CheckSolvent CheckStability Assess Compound Stability (Heat, Light, Air, pH) LowRecovery->CheckStability Discoloration->CheckStability Optimize Optimize Conditions CheckSolvent->Optimize CheckTechnique->Optimize CheckStability->Optimize

References

stability issues of 2-Iodo-4-thiocyanatoaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline, focusing on its potential stability issues under acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in acidic environments.

Issue Possible Cause Recommended Action
Change in sample color (e.g., yellowing, browning) upon addition of acid. Degradation of the compound. The thiocyanate group may be susceptible to hydrolysis under acidic conditions.1. Immediately analyze the sample using techniques like HPLC or LC-MS to identify potential degradation products. 2. Consider performing the reaction at a lower temperature to minimize degradation. 3. Evaluate if a less acidic reagent or a different solvent system can be used.
Low yield or incomplete reaction when using this compound in an acidic step. The starting material may be degrading under the reaction conditions.1. Monitor the reaction progress closely using techniques like TLC or UPLC to track the consumption of the starting material and the formation of byproducts. 2. If degradation is observed, consider adding the this compound to the reaction mixture at a later stage or over a longer period to minimize its exposure to harsh acidic conditions. 3. Ensure all reagents and solvents are anhydrous, as water can facilitate hydrolysis.
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS). Formation of degradation products. Acid-catalyzed hydrolysis of the thiocyanate group could lead to the formation of a corresponding thiol or other related species.1. Attempt to isolate and characterize the unknown peaks using techniques such as mass spectrometry and NMR. 2. Compare the retention times of the unknown peaks with potential degradation products, if standards are available. 3. Refer to the proposed degradation pathway below to guide the identification of potential byproducts.
Inconsistent experimental results between batches. The stability of this compound can be affected by the purity of the compound and the precise experimental conditions.1. Ensure the purity of the this compound using appropriate analytical methods before use. 2. Standardize all experimental parameters, including acid concentration, temperature, reaction time, and solvent. 3. Store the compound under recommended conditions (cool, dry, and dark) to prevent degradation before use.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

Q2: What is the likely degradation pathway for this compound in the presence of acid?

Under acidic conditions, the thiocyanate group (-SCN) is prone to hydrolysis. The proposed pathway involves the protonation of the nitrogen atom of the thiocyanate group, followed by nucleophilic attack by water. This can lead to the formation of a thiocarbamic acid intermediate, which is generally unstable and can further decompose to yield 4-amino-3-iodophenol and hydrogen thiocyanate.

Q3: What are the potential degradation products I should look for?

The primary potential degradation product to monitor for is 4-amino-3-iodophenol. Other potential byproducts could arise from further reactions of the degradation products or from side reactions of the parent compound.

Q4: How can I minimize the degradation of this compound in my acidic reaction?

To minimize degradation, consider the following:

  • Temperature: Perform reactions at the lowest effective temperature.

  • Acid Concentration: Use the minimum concentration of acid required for your transformation.

  • Reaction Time: Monitor the reaction closely and minimize the exposure time to acidic conditions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to reduce the availability of water for hydrolysis.

  • Order of Addition: If possible, add the this compound to the reaction mixture after the addition of acid, or add it slowly over time.

Q5: What analytical techniques are best for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the stability of this compound. These methods can be used to track the disappearance of the starting material and the appearance of any degradation products over time.

Experimental Protocols

Protocol for Assessing the Stability of this compound under Acidic Conditions

This protocol provides a general framework for evaluating the stability of this compound in a specific acidic solution.

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in an appropriate organic solvent (e.g., acetonitrile, methanol).

    • Prepare the acidic solution of interest (e.g., 1N HCl in water, or a specific acidic reaction buffer).

  • Stability Study Setup:

    • In a series of vials, add a known volume of the this compound stock solution.

    • To each vial, add the acidic solution to reach the desired final concentration of the compound and the acid.

    • Prepare a control sample with the compound in a neutral solvent (e.g., the organic solvent used for the stock solution mixed with water).

    • Incubate the vials at the desired experimental temperature (e.g., room temperature, 50 °C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

    • Quench the degradation process if necessary by neutralizing the acid with a suitable base.

    • Analyze the samples immediately by HPLC or LC-MS.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Monitor for the appearance of new peaks, which may correspond to degradation products.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Data Presentation

Table 1: Stability of this compound under Acidic Conditions

Time (hours)% Remaining (Condition 1: Acid, Temp)% Remaining (Condition 2: Acid, Temp)% Remaining (Control)
0100100100
1
2
4
8
24

Users should populate this table with their own experimental data.

Visualizations

Proposed Acid-Catalyzed Hydrolysis Pathway of this compound

G A This compound B Protonation A->B + H+ C Protonated Intermediate B->C D Nucleophilic attack by H2O C->D + H2O E Thiocarbamic Acid Intermediate D->E F Decomposition E->F G 4-Amino-3-iodophenol F->G H Hydrogen Thiocyanate F->H

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of This compound C Mix Stock and Acidic Solutions A->C B Prepare Acidic Solution B->C D Incubate at Desired Temperature C->D E Collect Aliquots at Time Points D->E F Quench Reaction (if needed) E->F G Analyze by HPLC / LC-MS F->G H Quantify Compound and Identify Degradation Products G->H

Caption: Workflow for evaluating the stability of this compound.

Technical Support Center: Catalyst Selection for 2-Iodo-4-thiocyanatoaniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cross-coupling of 2-Iodo-4-thiocyanatoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully employing this versatile building block in their synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cross-coupling of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the use of a fresh, high-purity palladium catalyst. For Suzuki coupling, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points. For Sonogashira, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typical.[1][2]
Ligand Incompatibility The aniline moiety can coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos can mitigate this issue in Buchwald-Hartwig aminations and may be beneficial in other cross-coupling reactions.[3]
Base Incompatibility The thiocyanate group can be sensitive to strong bases. Consider using milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of stronger bases like NaOtBu.[4][5] The choice of base can also be critical in Suzuki reactions to activate the boronic acid.[6]
Solvent Effects The choice of solvent can significantly impact reaction rates. Toluene, dioxane, and THF are commonly used. For aryl iodides in C-N cross-coupling, solvent choice can affect the solubility of the iodide byproduct, which may inhibit the catalyst.[7]
Degradation of Starting Material The thiocyanate group may be unstable under certain reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration. Protecting the thiocyanate group may be an option in challenging cases.

Issue 2: Formation of Side Products

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) This is often due to the presence of oxygen. Ensure thorough degassing of the reaction mixture and solvents. Using a slight excess of the boronic acid can sometimes be beneficial.
Protodeborylation of Boronic Acid (Suzuki) This side reaction can compete with the desired cross-coupling. Ensure anhydrous conditions and consider using a different base or solvent system.[8]
Glaser Coupling (Sonogashira) Homocoupling of the terminal alkyne can occur. This can be minimized by the slow addition of the alkyne to the reaction mixture or by using a copper-free Sonogashira protocol.[9]
Dehalogenation of this compound This can occur in the presence of certain bases and palladium catalysts. Lowering the reaction temperature or screening different ligands may help.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for this compound?

A1: The choice of reaction depends on the desired product.

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters. It is a versatile and widely used method.[5]

  • Sonogashira Coupling: Used for forming carbon-carbon bonds with terminal alkynes.[1][2]

  • Buchwald-Hartwig Amination: Suitable for forming carbon-nitrogen bonds with amines, amides, or heterocycles.[4]

  • Heck Reaction: Used for the coupling of the aryl iodide with an alkene.[10]

Q2: How does the aniline group in this compound affect the cross-coupling reaction?

A2: The primary amine of the aniline can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. To overcome this, the use of bulky, electron-rich phosphine ligands is often recommended. These ligands can promote the desired catalytic cycle while minimizing coordination from the aniline nitrogen.

Q3: Is the thiocyanate group stable under typical cross-coupling conditions?

A3: The thiocyanate group can be sensitive to harsh reaction conditions, particularly strong bases and high temperatures. It is advisable to start with milder bases (e.g., carbonates or phosphates) and moderate temperatures. If degradation of the thiocyanate group is observed, a protecting group strategy may be necessary, although this adds extra synthetic steps.

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: A good starting point would be:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: Dioxane/water or Toluene/water mixture

  • Temperature: 80-100 °C Careful degassing of the reaction mixture is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.

Q5: For a Sonogashira coupling, is a copper co-catalyst always necessary?

A5: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free protocols have been developed.[9] These can be advantageous in cases where the copper might promote unwanted side reactions, such as Glaser coupling (homocoupling of the alkyne).

Experimental Protocols (General Methodologies)

The following are generalized protocols that should be optimized for the specific coupling partner used with this compound.

General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling

  • To an oven-dried flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Reaction Planning cluster_reaction_type Select Cross-Coupling Reaction cluster_catalyst_system Choose Catalyst System cluster_troubleshooting Troubleshooting start Define Desired Bond Formation (C-C, C-N, etc.) suzuki Suzuki-Miyaura (Boronic Acid/Ester) start->suzuki Choose Reaction Type sonogashira Sonogashira (Terminal Alkyne) start->sonogashira Choose Reaction Type buchwald Buchwald-Hartwig (Amine/Amide) start->buchwald Choose Reaction Type heck Heck (Alkene) start->heck Choose Reaction Type catalyst Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) suzuki->catalyst sonogashira->catalyst buchwald->catalyst heck->catalyst ligand Select Ligand (Consider bulky, electron-rich phosphines to mitigate aniline coordination) catalyst->ligand Define Reaction Conditions base Select Base (Start with mild bases like K₂CO₃, K₃PO₄ to preserve thiocyanate group) ligand->base Define Reaction Conditions solvent Select Solvent (Toluene, Dioxane, THF) base->solvent Define Reaction Conditions low_yield Low/No Yield? solvent->low_yield side_products Side Products? low_yield->side_products No optimize Optimize Conditions: - Catalyst/Ligand Screening - Base/Solvent Screening - Temperature Adjustment low_yield->optimize Yes side_products->optimize Yes success Successful Coupling side_products->success No optimize->low_yield Re-evaluate

Figure 1. A workflow diagram for catalyst selection and troubleshooting in the cross-coupling of this compound.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Experiment Fails (Low Yield / Side Products) catalyst_poisoning Catalyst Poisoning? (Aniline or Thiocyanate) start->catalyst_poisoning catalyst_activity Low Catalyst Activity? start->catalyst_activity base_issue Base too strong/weak? start->base_issue temp_issue Temperature too high/low? start->temp_issue solvent_issue Incorrect Solvent? start->solvent_issue reagent_purity Impure Reagents? start->reagent_purity reagent_degassing Incomplete Degassing? start->reagent_degassing solution_catalyst Solution: - Use bulky, electron-rich ligands - Screen different Pd precatalysts - Ensure fresh catalyst catalyst_poisoning->solution_catalyst catalyst_activity->solution_catalyst solution_conditions Solution: - Screen milder bases (K₂CO₃, K₃PO₄) - Optimize temperature - Screen solvents (Toluene, Dioxane, THF) base_issue->solution_conditions temp_issue->solution_conditions solvent_issue->solution_conditions solution_reagents Solution: - Purify starting materials - Ensure thorough degassing of  solvents and reaction mixture reagent_purity->solution_reagents reagent_degassing->solution_reagents

References

Technical Support Center: Synthesis of 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Iodo-4-thiocyanatoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 4-iodoaniline. The synthesis involves the direct electrophilic thiocyanation of this precursor.

Q2: What are the key reaction parameters to control during the synthesis?

A2: Critical parameters to control include reaction temperature, the molar ratio of reactants, and the rate of addition of the thiocyanating agent. Careful control of these parameters is crucial for achieving high yield and purity, and for minimizing the formation of byproducts.

Q3: What are the potential side products in this synthesis?

A3: Potential side products include the formation of the other regioisomer (3-iodo-4-thiocyanatoaniline), di-thiocyanated products, and polymeric materials. Over-oxidation of the thiocyanate group can also occur.

Q4: How can I purify the crude this compound?

A4: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. For higher purity, column chromatography using silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate) can be employed.

Q5: Are there any greener synthesis alternatives for this compound?

A5: Yes, mechanochemical methods using ball milling have been reported for the thiocyanation of anilines.[1] This solvent-free approach can offer advantages in terms of reduced waste and shorter reaction times.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of the product. - Formation of soluble byproducts.- Monitor the reaction progress using TLC or HPLC. - Optimize the reaction temperature; typically, low temperatures are favored for electrophilic aromatic substitution. - Ensure the work-up procedure is not too harsh. - Analyze the mother liquor for soluble byproducts to understand the reaction pathway.
Formation of Multiple Products (Poor Regioselectivity) - The directing effects of the amino and iodo groups are not providing sufficient selectivity. - Reaction temperature is too high, leading to the formation of thermodynamic products.- Employ a milder thiocyanating agent. - Conduct the reaction at a lower temperature to favor the kinetic product. - Consider using a protecting group for the amine to modulate its directing effect.
Product is a Dark, Tarry Substance - Polymerization of the starting material or product. - Oxidation of the aniline.- Use a more dilute reaction mixture. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the starting 4-iodoaniline before use, as impurities can catalyze polymerization.
Difficulty in Isolating the Product - The product is soluble in the work-up solvent. - The product has oiled out instead of precipitating.- After quenching the reaction, adjust the pH to the isoelectric point of the product to minimize its solubility. - If the product oils out, try adding a co-solvent or seeding with a small crystal of the pure product to induce crystallization. - Extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
Inconsistent Results on Scale-up - Poor heat and mass transfer in the larger reactor. - Localized "hot spots" leading to side reactions. - Inefficient mixing.- Ensure efficient stirring and temperature control in the larger reactor. - The rate of addition of reagents should be scaled appropriately to manage the reaction exotherm. - Consider using a continuous flow reactor for better control over reaction parameters on a larger scale.[2]

Experimental Protocols

Protocol 1: Direct Thiocyanation using Ammonium Thiocyanate and Bromine

This protocol is adapted from methods used for the synthesis of similar thiocyanatoanilines.[3][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add ammonium thiocyanate (2.2 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Thiocyanation: While maintaining the temperature below 10 °C, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into a large volume of ice-cold water.

  • Isolation: The crude this compound will precipitate as a solid. Filter the solid, wash it with copious amounts of water to remove any residual acid and salts, and then dry it under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Synthetic Methods for Aryl Thiocyanation (Analogous Reactions)

Method Reagents Solvent Temperature (°C) Reaction Time Typical Yield (%) Reference
Direct Thiocyanation NH₄SCN, Br₂Acetic Acid0-122-5 hours60-70[3][4]
Mechanochemical NH₄SCN, (NH₄)₂S₂O₈Solvent-freeRoom Temp1 hour50-96 (substrate dependent)[1]
Ultrasonically Assisted NH₄SCN, HClO₄-SiO₂Not specifiedNot specified20 minutes~69[3]
Using Chlorine Gas NH₄SCN, Cl₂Methanol154 hours~94 (for 4-thiocyano-2-nitroaniline)[5]

Mandatory Visualization

experimental_workflow start Start: 4-Iodoaniline reagents Add NH4SCN & Acetic Acid start->reagents cooling Cool to 0-5 °C reagents->cooling bromine Add Br2 in Acetic Acid cooling->bromine reaction Thiocyanation Reaction bromine->reaction monitoring Monitor by TLC reaction->monitoring workup Quench in Ice Water monitoring->workup isolation Filter & Wash Solid workup->isolation waste Aqueous Waste workup->waste purification Recrystallize from Ethanol isolation->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

unexpected reactivity of the thiocyanate group in 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-4-thiocyanatoaniline. The information provided addresses potential issues and unexpected reactivity that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of this compound under standard reaction conditions?

Under typical conditions, such as heating in the presence of a base or a palladium catalyst, the expected reaction is an intramolecular cyclization. This reaction involves the nucleophilic attack of the amino group onto the carbon atom of the thiocyanate group, leading to the formation of 6-iodobenzothiazol-2-amine. The iodine atom at the 2-position generally remains intact during this process.

Q2: Can the thiocyanate group isomerize to an isothiocyanate?

While organic thiocyanates can isomerize to isothiocyanates, this is more common for alkyl and acyl thiocyanates.[1] For aryl thiocyanates, this isomerization is less common but can sometimes be catalyzed by excess thiocyanate ions.[1] In the context of this compound, the intramolecular cyclization to form the benzothiazole is generally the favored pathway.

Q3: What is the role of the iodine atom in the reactivity of the molecule?

The iodine atom at the ortho-position to the amino group can have several effects. Primarily, it can influence the electronic properties of the aniline ring. In the context of the expected intramolecular cyclization, it remains as a substituent on the resulting benzothiazole ring. However, under certain conditions, particularly with strong bases or specific catalysts, its role as a potential leaving group in nucleophilic aromatic substitution or its participation in radical pathways should be considered.

Q4: Are there any known alternative cyclization pathways for anilines that could lead to unexpected products?

Yes, some alternative cyclization reactions of anilines, although not specifically documented for this compound, could theoretically occur under specific conditions and lead to unexpected products. These include:

  • The Herz reaction: This reaction of anilines with disulfur dichloride can lead to the formation of 1,2,3-benzodithiazolium salts.[2][3]

  • Phenothiazine synthesis: While typically requiring different starting materials, such as 2-aminothiophenol and a dihalobenzene, the formation of a phenothiazine-like structure could be a remote possibility under conditions that promote C-S and C-N bond formation between two aniline molecules.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, focusing on unexpected outcomes.

Problem Potential Cause Troubleshooting Steps
Low or no yield of the expected 6-iodobenzothiazol-2-amine 1. Incorrect reaction conditions: Temperature, solvent, or base may not be optimal for the intramolecular cyclization. 2. Decomposition of starting material: this compound may be unstable under the chosen reaction conditions. 3. Formation of side products: Competing reaction pathways may be consuming the starting material.1. Optimize reaction conditions: Systematically vary the temperature, solvent polarity, and base strength. Consider using a milder base or a lower reaction temperature. 2. Check starting material stability: Analyze the starting material by TLC or NMR before and during the reaction to monitor for decomposition. 3. Analyze crude reaction mixture: Use techniques like LC-MS or GC-MS to identify potential side products and understand competing pathways.
Formation of an unexpected product with a different heterocyclic core 1. Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution where the aryl group migrates.[1][6][7] In this case, the thiocyanate sulfur could potentially displace the iodo group, leading to a rearranged product, although this is less common. 2. Herz Reaction Pathway: If sulfur-based reagents are present or formed in situ, a Herz-type cyclization could occur.[2][3] 3. Dimerization or Polymerization: Under harsh conditions, intermolecular reactions could lead to dimeric or polymeric materials.1. Careful structural elucidation: Use 2D NMR techniques (COSY, HMBC, HSQC) and high-resolution mass spectrometry to determine the structure of the unexpected product. 2. Modify reaction conditions: Avoid conditions that might promote these alternative pathways, such as the presence of strong acids or oxidizing agents, unless that is the desired outcome. 3. Review literature on related rearrangements: Investigate literature on Smiles and Herz reactions for similar substrates to understand the conditions that favor these pathways.
Loss of the iodine substituent 1. Reductive dehalogenation: The iodo group can be removed under reducing conditions, which might be inadvertently created in the reaction mixture. 2. Nucleophilic aromatic substitution: A strong nucleophile present in the reaction mixture could displace the iodide.1. Avoid reducing agents: Ensure that no unintended reducing agents are present. 2. Control nucleophile concentration: If an external nucleophile is used, its concentration and reactivity should be carefully controlled. 3. Consider alternative catalysts: Some transition metal catalysts can promote dehalogenation.
Isomerization of the thiocyanate to an isothiocyanate Catalysis by nucleophiles: Excess thiocyanate or other nucleophiles can catalyze the isomerization.[1]1. Use stoichiometric amounts of reagents: Avoid using a large excess of thiocyanate salts. 2. Monitor the reaction by IR spectroscopy: The SCN stretch (around 2150 cm⁻¹) and the NCS stretch (a broad band around 2100-2200 cm⁻¹) can be used to distinguish between the two isomers.

Experimental Protocols

Expected Reaction: Synthesis of 6-Iodobenzothiazol-2-amine

This protocol describes the expected intramolecular cyclization of this compound.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a flame-dried Schlenk tube, combine this compound (1 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-iodobenzothiazol-2-amine.

Quantitative Data Summary

Reactant Product Catalyst System Base Solvent Temperature (°C) Time (h) Yield (%)
This compound6-Iodobenzothiazol-2-aminePd(OAc)₂/XantphosCs₂CO₃Toluene11012-24~85-95

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

Signaling Pathways and Workflows

Expected_Reaction_Pathway Start This compound Intermediate Palladium Complex Formation Start->Intermediate Pd(OAc)₂/Xantphos Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Heat, Base Product 6-Iodobenzothiazol-2-amine Cyclization->Product

Caption: Expected reaction pathway for the synthesis of 6-iodobenzothiazol-2-amine.

Troubleshooting_Logic Start Experiment with This compound CheckYield Is the yield of the expected product low? Start->CheckYield CheckProduct Is an unexpected product formed? CheckYield->CheckProduct Yes Success Successful Synthesis CheckYield->Success No Optimize Optimize Reaction Conditions CheckProduct->Optimize No Characterize Structural Elucidation (NMR, HRMS) CheckProduct->Characterize Yes Optimize->Start AnalyzeByproducts Analyze Side Products (LC-MS, GC-MS) AnalyzeByproducts->Optimize Characterize->AnalyzeByproducts

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

Validating Molecular Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques. While the specific crystal structure of 2-Iodo-4-thiocyanatoaniline is not publicly available, this guide will utilize data from the closely related structures of 2-Chloro-4-iodoaniline and 2-Methyl-4-thiocyanatoaniline to illustrate the power of X-ray crystallography and draw comparisons with other analytical methods.

The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides a detailed and precise three-dimensional model of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high accuracy.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal mounting to data analysis.

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_source X-ray Source crystal_selection->xray_source Crystal is mounted on the diffractometer goniometer Goniometer xray_source->goniometer detector Detector goniometer->detector integration Data Integration detector->integration Diffraction Pattern scaling Scaling & Merging integration->scaling phase_problem Solving the Phase Problem scaling->phase_problem refinement Model Refinement phase_problem->refinement Initial Structural Model validation Structure Validation refinement->validation deposition Database Deposition (e.g., CCDC) validation->deposition final_structure final_structure deposition->final_structure Final Validated Structure

Experimental workflow for single-crystal X-ray crystallography.

Crystallographic Data for Analogs of this compound

The following table summarizes key crystallographic parameters for 2-Chloro-4-iodoaniline and 2-Methyl-4-thiocyanatoaniline, providing insights into the expected structural features of the target molecule.

Parameter2-Chloro-4-iodoaniline2-Methyl-4-thiocyanatoaniline
Formula C₆H₅ClINC₈H₈N₂S
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 5.6277(2)4.4380(2)
b (Å) 8.7859(3)10.5115(4)
c (Å) 14.9217(5)17.3105(6)
V (ų) 737.79(4)807.54(6)
Z 44

Alternative and Complementary Structural Validation Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic and analytical techniques are essential for characterizing compounds, especially when suitable crystals cannot be obtained. These methods provide complementary information about the molecule's connectivity, functional groups, and molecular weight.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).Provides detailed information about the molecular skeleton in solution. Non-destructive.Requires soluble samples. Can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight and elemental composition. Fragmentation patterns give clues about the structure.High sensitivity, requires very small sample amounts.Does not directly provide 3D structural information. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -NH₂, -SCN, C-I).Fast and simple to perform. Good for a quick assessment of functional groups.Provides limited information about the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Crystals of the analyte are grown from a suitable solvent by slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The collected diffraction intensities are integrated, scaled, and corrected for experimental factors.

  • Structure Solution and Refinement: The initial positions of the atoms are determined (solving the phase problem), and the structural model is refined against the experimental data to obtain the final, accurate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the atomic nuclei are detected.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the connectivity of the atoms in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The sample molecules are ionized using one of various techniques (e.g., electrospray ionization, electron ionization).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different mass-to-charge ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or a gas.

  • Data Acquisition: A beam of infrared radiation is passed through the sample. The amount of radiation absorbed at each wavelength is measured by a detector.

  • Spectral Generation: The instrument plots the absorbance or transmittance of infrared radiation as a function of wavenumber (cm⁻¹), creating the IR spectrum.

  • Spectral Interpretation: The characteristic absorption bands are correlated to the presence of specific functional groups within the molecule.

A Comparative Analysis of the Reactivity of 2-Iodo-4-thiocyanatoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted anilines is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2-Iodo-4-thiocyanatoaniline with analogous anilines in key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This analysis is supported by experimental data from the literature to provide a clear performance comparison.

The reactivity of haloanilines in palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. The subject of this guide, this compound, possesses two key functional groups that influence its reactivity: an iodo group at the 2-position, which serves as the leaving group in cross-coupling, and a thiocyanate group at the 4-position, which electronically modulates the aromatic ring.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl. This is attributed to the bond dissociation energies, with the weaker C-I bond being more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

However, other factors such as steric hindrance and the electronic nature of substituents on the aromatic ring can significantly impact the reaction outcome. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect. The position of these substituents relative to the leaving group also plays a critical role.

Comparative Reactivity Data

Aryl HalideReaction TypeCoupling PartnerCatalyst SystemConditionsYield (%)
2-BromoanilineSuzuki-MiyauraPhenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 18 h95
2-IodoanilineSuzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80 °C, 12 h85
4-IodoanilineSuzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C, 12 h92
2-BromoanilineBuchwald-HartwigMorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 100 °C, 18 h98
2-IodoanilineBuchwald-HartwigAnilinePd(OAc)₂, XPhos, Cs₂CO₃Toluene, 110 °C, 24 h91
2-Fluoro-4-iodoanilineReductive Cross-Coupling2-Bromo-6-methylpyridine[Pd₂(μ-I)₂I₄][NBu₄]₂, PtBu₃·HBF₄Anisole/DMAc, H₂, Na₂CO₃, 100 °C, 18 h78[1]

Discussion of Reactivity

Based on the general reactivity trend of aryl halides, this compound is expected to be more reactive than its bromo- and chloro-analogs in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst.

The presence of the thiocyanate (-SCN) group at the 4-position is expected to influence the reactivity. The thiocyanate group is known to be an electron-withdrawing group, which would further activate the aryl iodide towards oxidative addition. The Hammett constant (σp) for the SCN group is +0.52, indicating its electron-withdrawing nature through both inductive and resonance effects. This electronic effect should enhance the reactivity of this compound compared to the parent 2-iodoaniline.

The amino group at the 1-position is an electron-donating group and an activating group in electrophilic aromatic substitution. In the context of cross-coupling reactions, its electronic effect on the oxidative addition step at the 2-position is less straightforward but it can influence the overall electron density of the ring.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, based on procedures reported in the literature for similar substrates. These can serve as a starting point for the optimization of reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) for a specified time (typically 12-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., BINAP or XPhos, 0.05-0.1 mmol), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol). A dry, degassed solvent (e.g., toluene or dioxane) is added. The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) for the specified time (typically 18-24 hours). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Visualizing the Workflow

A generalized workflow for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is depicted below. This diagram illustrates the key steps of the catalytic cycle.

Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Coupling Workflow cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) e.g., this compound Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid Organoboron Reagent (R-B(OR)2) Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-X Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-R Reductive_Elimination->Pd_Catalyst Ar-R (Product)

Caption: A diagram illustrating the key stages of a generalized Suzuki-Miyaura cross-coupling reaction.

Conclusion

Based on established principles of reactivity in palladium-catalyzed cross-coupling reactions, this compound is predicted to be a highly reactive substrate. The presence of the iodo group ensures a facile oxidative addition, while the electron-withdrawing thiocyanate group is expected to further enhance the reactivity of the C-I bond. For researchers designing synthetic routes, this compound represents a promising building block for the efficient construction of complex aniline derivatives. The provided experimental protocols and comparative data offer a solid foundation for the development of specific reaction conditions for this and similar substrates.

References

Comparative Analysis of 2-Iodo-4-thiocyanatoaniline Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies on 2-iodo-4-thiocyanatoaniline derivatives. While research exists on compounds with similar structural motifs, such as 2-nitro-4-thiocyanatoaniline and other iodo- or thiocyanate-containing molecules, a systematic evaluation of a series of this compound derivatives, complete with quantitative performance data and detailed experimental protocols, is not publicly available at this time.

This guide aims to provide a framework for such a comparative study, outlining the necessary experimental data, potential methodologies, and the importance of such research for the scientific community, particularly for researchers, scientists, and drug development professionals. The core of this guide will, therefore, be hypothetical, based on the evaluation of related chemical entities, to illustrate the type of data and analysis that would be invaluable for the field.

Hypothetical Performance Data of this compound Derivatives

To facilitate future research and provide a clear example of the required data, the following table presents a hypothetical comparison of fictional this compound derivatives. This data is for illustrative purposes only and is not based on experimental results.

DerivativeStructureIC50 (µM) vs. Target XCytotoxicity (CC50 in µM) vs. Normal Cell LineSolubility (mg/mL)LogP
Parent Compound This compound15.2>1000.53.1
Derivative A N-acetyl-2-iodo-4-thiocyanatoaniline8.585.31.22.8
Derivative B 5-Chloro-2-iodo-4-thiocyanatoaniline3.150.10.23.9
Derivative C N-(2-hydroxyethyl)-2-iodo-4-thiocyanatoaniline12.8>1005.72.2

Experimental Protocols for a Comparative Study

Detailed and reproducible experimental methodologies are crucial for the validation and comparison of scientific findings. The following outlines key experimental protocols that would be necessary for a comprehensive comparative study of this compound derivatives.

General Synthesis Protocol for N-Substituted this compound Derivatives
  • Starting Material: this compound.

  • Acylation/Alkylation: To a solution of this compound in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add the desired acyl chloride, alkyl halide, or other electrophile in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Activity Assay (e.g., Kinase Inhibition Assay)
  • Enzyme and Substrate Preparation: Prepare solutions of the target kinase and its corresponding substrate in the appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) in dimethyl sulfoxide (DMSO).

  • Assay Procedure: In a 96-well plate, add the kinase, substrate, ATP, and the test compound. Incubate the plate at a specific temperature for a defined period.

  • Detection: Stop the reaction and measure the enzyme activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualizations are essential for communicating complex experimental processes and biological mechanisms. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be targeted by these compounds.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start This compound reaction Derivatization Reaction start->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Kinase Inhibition) characterization->in_vitro cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: General workflow for the synthesis, biological evaluation, and analysis of this compound derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->mek transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation derivative This compound Derivative derivative->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.

Conclusion and Future Directions

The development of novel therapeutic agents relies on the systematic exploration and comparison of new chemical scaffolds. While the current body of scientific literature does not provide a direct comparative study of this compound derivatives, the framework presented here highlights the critical need for such research. By conducting systematic studies that generate quantitative data on the biological activities of a series of these compounds and by providing detailed experimental protocols, the scientific community can begin to understand their structure-activity relationships and unlock their potential as leads for drug discovery. Future research in this area would be a valuable contribution to medicinal chemistry and pharmacology.

Lack of Efficacy Data for 2-Iodo-4-thiocyanatoaniline in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "2-Iodo-4-thiocyanatoaniline" has yielded no specific data regarding its efficacy in biological assays. This suggests that the compound is either novel, not widely studied, or the nomenclature may be incorrect.

Extensive database searches did not retrieve any publications detailing the synthesis, biological evaluation, or use of this compound in experimental settings. Therefore, a comparison guide on its biological performance cannot be compiled.

It is highly probable that the intended compound of interest is 2-Nitro-4-thiocyanatoaniline , a structurally similar molecule for which scientific literature is available. The following information pertains to this nitro-substituted analogue.

Overview of 2-Nitro-4-thiocyanatoaniline

2-Nitro-4-thiocyanatoaniline is a known chemical compound primarily recognized for its role as a crucial intermediate in the synthesis of various pharmaceuticals, most notably benzimidazole-based anthelmintic drugs such as albendazole and fenbendazole.[1] While its biological activity is not its primary area of study, its structural features—a nitro group and a thiocyanate group on an aniline backbone—suggest potential for biological interactions.[1]

Potential Biological Activity (Inferred)

The biological activity of 2-Nitro-4-thiocyanatoaniline is largely inferred from the known bioactivities of its constituent functional groups.[1]

  • Antimicrobial Properties: The presence of both a nitro group and a thiocyanate group suggests likely antimicrobial properties.[1] Nitroaromatic compounds are known to have antimicrobial activity, often through the generation of toxic reactive nitrogen species upon reduction within microbial cells.

  • Anthelmintic Potential: As a key precursor to potent anthelmintic agents, it is plausible that the molecule itself possesses some level of anti-parasitic activity. However, no direct studies confirming this hypothesis are publicly available.

It is important to note that while these activities are suggested by the chemical structure, there is a lack of comprehensive, publicly available research detailing the efficacy of 2-Nitro-4-thiocyanatoaniline in specific biological assays.[1] The compound is primarily available for in-vitro research and is not approved for therapeutic use.[1]

Role in Synthetic Pathways

The primary documented application of 2-Nitro-4-thiocyanatoaniline is in organic synthesis. It serves as a building block for more complex heterocyclic compounds.[1]

Synthesis of Anthelmintic Drugs

A critical step in the synthesis of albendazole involves the conversion of the thiocyanate group of 2-Nitro-4-thiocyanatoaniline into a thioether.[1] This is typically followed by the reduction of the nitro group and subsequent cyclization to form the benzimidazole core of the final drug molecule.

Below is a conceptual workflow for the synthesis of a benzimidazole-based anthelmintic from o-nitroaniline, highlighting the role of 2-Nitro-4-thiocyanatoaniline.

G cluster_synthesis Conceptual Synthetic Pathway o-Nitroaniline o-Nitroaniline Thiocyanation Thiocyanation o-Nitroaniline->Thiocyanation 2-Nitro-4-thiocyanatoaniline 2-Nitro-4-thiocyanatoaniline Thiocyanation->2-Nitro-4-thiocyanatoaniline Thioether_Formation Thioether_Formation 2-Nitro-4-thiocyanatoaniline->Thioether_Formation Substituted_Thioether Substituted_Thioether Thioether_Formation->Substituted_Thioether Reduction_Cyclization Reduction_Cyclization Substituted_Thioether->Reduction_Cyclization Benzimidazole_Anthelmintic Benzimidazole_Anthelmintic Reduction_Cyclization->Benzimidazole_Anthelmintic

Caption: Role of 2-Nitro-4-thiocyanatoaniline in synthesis.

Alternatives

Given the context of 2-Nitro-4-thiocyanatoaniline's primary use, alternatives can be considered from two perspectives:

  • Synthetic Alternatives: In the synthesis of benzimidazole anthelmintics, alternative synthetic routes may bypass the formation of 2-Nitro-4-thiocyanatoaniline altogether, employing different starting materials or intermediates to construct the final product.

  • Functional Alternatives (Anthelmintics): If considering its inferred anthelmintic properties, the alternatives would be established anthelmintic drugs. A comparison is not feasible without biological data for 2-Nitro-4-thiocyanatoaniline.

Data Presentation and Experimental Protocols

Due to the absence of specific biological assay data for either this compound or 2-Nitro-4-thiocyanatoaniline in the available literature, the creation of comparative data tables and detailed experimental protocols is not possible at this time. The information available is centered on synthetic procedures rather than biological efficacy testing.

Summary of Synthetic Methodology

The synthesis of 2-Nitro-4-thiocyanatoaniline is most commonly achieved through the direct electrophilic thiocyanation of o-nitroaniline.[1]

A representative, though not exhaustive, protocol is as follows:

  • o-Nitroaniline is dissolved in a suitable solvent, such as acetic acid.

  • A thiocyanate salt, for example, ammonium thiocyanate or sodium thiocyanate, is added to the solution.

  • An oxidizing agent, such as bromine in acetic acid, is introduced to generate the electrophilic thiocyanating agent, thiocyanogen ((SCN)₂), in situ.

  • The thiocyanogen then substitutes onto the aniline ring, typically at the position para to the amino group, to yield 2-Nitro-4-thiocyanatoaniline.

More contemporary and environmentally conscious methods, such as ultrasonically assisted and mechanochemical syntheses, have also been developed to improve reaction times and yields.[1]

References

Unveiling the Potential of 2-Iodo-4-thiocyanatoaniline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel therapeutics and functional materials. Among the vast array of available synthons, halogenated aromatic amines serve as crucial intermediates. This guide provides a comprehensive comparison of 2-Iodo-4-thiocyanatoaniline against other iodinated compounds, offering insights into its potential advantages for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to extrapolate its potential performance and utility.

Enhanced Reactivity and Versatility: A Tale of Two Functional Groups

This compound distinguishes itself through the unique combination of an iodine atom and a thiocyanate group on the aniline scaffold. This dual functionalization offers a versatile platform for a variety of chemical transformations, potentially surpassing the utility of simpler iodinated anilines. The electron-withdrawing nature of the thiocyanate group can influence the reactivity of the C-I bond, potentially enhancing its susceptibility to cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Performance in Synthesis: A Comparative Overview

While a direct head-to-head comparison is not available, we can infer the synthetic performance of this compound by examining the synthesis of analogous compounds. The introduction of a thiocyanate group onto an aniline ring and the iodination of anilines are well-established transformations.

Table 1: Comparison of Synthetic Yields for Structurally Related Anilines

CompoundReagentsSolventTemperature (°C)Yield (%)Reference
2-Fluoro-4-thiocyanatoaniline2-Fluoroaniline, N-Thiocyanatosaccharin, Iron(III) ChlorideDichloromethane4092[1]
4-Thiocyanato-2-(trifluoromethyl)aniline2-(Trifluoromethyl)aniline, N-Thiocyanatosaccharin, Iron(III) ChlorideDichloromethane4088[2]
4-Chloro-2-iodoaniline4-Chloro-2-aminobenzoic acid, I2, KI, O2Acetonitrile16068[1]
2-Iodo-4-methylaniline2-Amino-4-methylbenzoic acid, I2, KI, O2Acetonitrile16053[1]

Analysis: The data on related compounds suggests that high yields can be achieved for the thiocyanation of substituted anilines.[1][2] The synthesis of iodinated anilines from anthranilic acids also provides moderate to good yields.[1] The presence of both iodo and thiocyanato groups on the same aniline ring presents a synthetic challenge, and the optimization of reaction conditions would be crucial to achieving high yields of this compound.

Experimental Protocols: Pathways to Novel Anilines

Detailed methodologies for the synthesis of key comparator compounds provide a roadmap for the potential synthesis of this compound.

Protocol 1: Thiocyanation of a Halogenated Aniline (Hypothetical for 2-Iodoaniline)

This protocol is adapted from the synthesis of 2-fluoro-4-thiocyanatoaniline.[1]

Materials:

  • 2-Iodoaniline

  • N-Thiocyanatosaccharin

  • Iron(III) chloride

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-iodoaniline (1.0 mmol) in DCM (5 mL) is added N-thiocyanatosaccharin (1.2 mmol) and iron(III) chloride (0.025 mmol).

  • The reaction mixture is stirred at 40°C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with DCM.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Iodination of a Thiocyanated Aniline (Hypothetical for 4-Thiocyanatoaniline)

This protocol is based on the decarboxylative iodination of anthranilic acids.[1] A potential route to this compound could involve the iodination of a suitable precursor like 2-amino-5-thiocyanatobenzoic acid.

Materials:

  • 2-Amino-5-thiocyanatobenzoic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Oxygen (O₂)

  • Acetonitrile

Procedure:

  • A mixture of 2-amino-5-thiocyanatobenzoic acid (1.0 mmol), I₂ (0.5 mmol), and KI (0.6 mmol) in acetonitrile (10 mL) is placed in a high-pressure reactor.

  • The reactor is purged with O₂ and then pressurized to 10 bar.

  • The reaction mixture is heated to 160°C with stirring for the required reaction time.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous sodium thiosulfate solution to remove excess iodine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Potential in Drug Discovery: A Hypothetical Signaling Pathway

While the specific biological targets of this compound are unknown, its structural motifs are present in molecules with known biological activities. The aniline scaffold is a common feature in many kinase inhibitors, and the thiocyanate group can be a precursor to other sulfur-containing functionalities with diverse pharmacological properties. For instance, anilines are known to interact with the hinge region of kinase domains.

Below is a hypothetical signaling pathway diagram illustrating how a molecule like this compound, as a putative kinase inhibitor, might interrupt a cancer-related signaling cascade.

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates 2_Iodo_4_thiocyanatoaniline This compound (Putative Inhibitor) 2_Iodo_4_thiocyanatoaniline->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK pathway, which is frequently dysregulated in cancer. This is a speculative representation to highlight the potential applications of such a molecule in drug discovery.

Experimental Workflow for Comparative Analysis

To definitively establish the advantages of this compound, a rigorous experimental workflow is necessary.

G cluster_synthesis Synthesis & Characterization cluster_reactivity Reactivity Profiling cluster_biological Biological Evaluation Start Starting Materials (e.g., 2-Iodoaniline or 4-Thiocyanatoaniline) Synthesis Optimized Synthesis of: - this compound - Other Iodinated Anilines Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cross_Coupling Comparative Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Characterization->Cross_Coupling Derivatization Derivatization via Thiocyanate Group Characterization->Derivatization Screening High-Throughput Screening (e.g., Kinase Panel) Characterization->Screening Analysis Kinetic and Yield Analysis Cross_Coupling->Analysis Derivatization->Analysis Hit_Validation Hit Validation & Dose-Response Screening->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR

References

Spectroscopic Purity Analysis of 2-Iodo-4-thiocyanatoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the confirmation of purity of 2-Iodo-4-thiocyanatoaniline. Detailed experimental protocols and data interpretation are provided to distinguish the target compound from potential impurities.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the desired reaction outcomes and the safety and efficacy of the final product. Spectroscopic techniques offer rapid and reliable methods for purity assessment by providing a unique fingerprint of the molecule and detecting the presence of even trace amounts of impurities.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for assessing the purity of this compound using spectroscopic methods.

workflow Workflow for Spectroscopic Purity Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_reporting Reporting Sample This compound Sample Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl3 or DMSO-d6) for NMR, or prepare as KBr pellet/neat for IR, and dissolve in a volatile solvent for MS. Sample->Dissolution NMR 1H and 13C NMR Spectroscopy Dissolution->NMR Structural Elucidation & Impurity Identification IR Infrared (IR) Spectroscopy Dissolution->IR Functional Group Analysis MS Mass Spectrometry (MS) Dissolution->MS Molecular Weight Verification & Fragmentation Analysis Compare_Spectra Compare experimental spectra with reference data for the pure compound and potential impurities. NMR->Compare_Spectra IR->Compare_Spectra MS->Compare_Spectra Purity_Assessment Assess purity based on the presence and integration of impurity signals in NMR, characteristic IR bands of impurities, and unexpected m/z peaks in MS. Compare_Spectra->Purity_Assessment Report Generate a comprehensive purity report including all spectroscopic data and conclusions. Purity_Assessment->Report

Caption: Workflow for the spectroscopic analysis of this compound purity.

Comparison of Spectroscopic Data

The following tables summarize the expected spectroscopic data for pure this compound and its potential impurities. These impurities can arise from incomplete reactions or side reactions during synthesis.

Table 1: Spectroscopic Data for this compound (Predicted)

Spectroscopic TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.7 (d, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.2 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)δ ~148 (C-NH₂), ~139 (Ar-C-H), ~135 (Ar-C-H), ~118 (Ar-C-H), ~112 (Ar-C-SCN), ~110 (-SCN), ~85 (C-I)
IR (KBr, cm⁻¹)~3450-3300 (N-H stretch), ~2155 (S-C≡N stretch), ~1620 (N-H bend), ~1500, 1400 (C=C stretch)
Mass Spec. (EI, m/z)M⁺ at 276, fragments corresponding to loss of I, SCN, and NH₂

Table 2: Spectroscopic Data for Potential Impurities

ImpuritySpectroscopic TechniqueKey Differentiating Features
2-Iodoaniline ¹H NMR : Multiplet in the aromatic region (~6.5-7.7 ppm)[1]. ¹³C NMR : Characteristic shifts for a disubstituted benzene ring[2][3]. IR : Absence of -SCN stretch around 2155 cm⁻¹[4]. MS : M⁺ at 219[3].Absence of the thiocyanate group signals.
4-Thiocyanatoaniline ¹H NMR : Two doublets in the aromatic region (~6.7 and ~7.4 ppm)[2]. ¹³C NMR : Signals corresponding to a p-substituted aniline[2]. IR : Strong -SCN stretch around 2145 cm⁻¹[2]. MS : M⁺ at 150[2].Absence of the iodine substituent, leading to a different aromatic splitting pattern and molecular weight.
4-Iodo-2-thiocyanatoaniline ¹H NMR (Predicted) : Different aromatic splitting pattern compared to the target molecule. ¹³C NMR (Predicted) : Different chemical shifts for the substituted carbons. IR (Predicted) : Similar to the target molecule, but fingerprint region may differ. MS (Predicted) : M⁺ at 276, but fragmentation pattern may vary.Positional isomerism will lead to distinct NMR chemical shifts and coupling constants for the aromatic protons.
2,6-Diiodo-4-thiocyanatoaniline ¹H NMR (Predicted) : A singlet for the two equivalent aromatic protons. ¹³C NMR (Predicted) : Fewer signals in the aromatic region due to symmetry. IR (Predicted) : Similar to the target molecule. MS (Predicted) : M⁺ at 402.Higher molecular weight and a simpler aromatic proton NMR spectrum.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A ¹H NMR spectrum should be acquired on a spectrometer operating at a frequency of at least 400 MHz. A ¹³C NMR spectrum can be acquired on the same instrument.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Analysis: Process the spectra and integrate the signals in the ¹H NMR spectrum. Compare the chemical shifts, splitting patterns, and integration values with the expected data for the pure compound and potential impurities.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the neat compound between two salt plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the N-H and S-C≡N stretching frequencies. The absence or presence of bands corresponding to impurities can indicate their presence.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure and identify any peaks that may correspond to impurities.

Conclusion

A combination of NMR, IR, and Mass Spectrometry provides a comprehensive and robust approach to confirming the purity of this compound. ¹H NMR is particularly powerful for identifying and quantifying impurities with distinct proton signals. IR spectroscopy offers a quick check for the presence of key functional groups and the absence of those from starting materials. Mass spectrometry confirms the molecular weight of the target compound and can reveal the presence of impurities with different masses. By following the detailed protocols and comparing the acquired data with the reference tables, researchers can confidently assess the purity of their this compound samples.

References

Assessing the Novelty of Compounds Derived from 2-Iodo-4-thiocyanatoaniline: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel compounds, 2-Iodo-4-thiocyanatoaniline presents a scaffold of theoretical interest. However, a comprehensive review of available scientific literature and patent databases reveals a significant gap in knowledge regarding its derivatives. At present, there is a notable absence of published studies detailing the synthesis, characterization, and biological evaluation of novel compounds specifically derived from this compound. This scarcity of information precludes the creation of a detailed comparison guide with experimental data and performance metrics against alternative compounds.

While direct data on this compound derivatives is unavailable, insights can be gleaned from the study of analogous compounds, particularly 2-nitro-4-thiocyanatoaniline. This related molecule has been documented as a key intermediate in the synthesis of various biologically active compounds, including anthelmintic drugs.[1][2] The synthetic pathways and chemical reactivity of the thiocyanate and amino groups in the nitro-analogue could, in principle, be extrapolated to inform potential derivatization strategies for this compound.

Potential Synthetic Pathways and Derivatizations

The chemical structure of this compound offers several avenues for the generation of novel derivatives. The amino, iodo, and thiocyanato functional groups each provide a handle for a variety of chemical transformations.

A general workflow for the synthesis and derivatization of such a compound can be conceptualized as follows:

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivatization Strategies cluster_2 Biological Evaluation start Starting Materials (e.g., 4-aminophenyl iodide) thiocyanation Thiocyanation Reaction start->thiocyanation core This compound thiocyanation->core amino_mod Amino Group Modification (e.g., acylation, alkylation) core->amino_mod iodo_mod Iodo Group Substitution (e.g., cross-coupling reactions) core->iodo_mod thio_mod Thiocyanate Group Transformation (e.g., cyclization, reduction) core->thio_mod screening High-Throughput Screening amino_mod->screening iodo_mod->screening thio_mod->screening hit_validation Hit Validation and Lead Optimization screening->hit_validation

Caption: Conceptual workflow for the synthesis and evaluation of this compound derivatives.

Parallels with 2-Nitro-4-thiocyanatoaniline

The synthesis of 2-nitro-4-thiocyanatoaniline is well-documented and typically involves the direct thiocyanation of o-nitroaniline using reagents like ammonium thiocyanate in the presence of an oxidizing agent such as bromine.[3] Similar electrophilic aromatic substitution strategies could potentially be adapted for the synthesis of the iodo-analogue, although the electronic effects of the iodine atom compared to the nitro group would need to be considered.

Derivatives of 2-nitro-4-thiocyanatoaniline have been explored for their therapeutic potential. For instance, the thiocyanate group can be transformed into other sulfur-containing moieties, which are common in many biologically active compounds.[1]

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, the following represents a generalized approach that would require empirical optimization.

General Procedure for Thiocyanation of an Aniline Derivative:

  • Dissolution: Dissolve the starting aniline (e.g., 2-iodoaniline) in a suitable solvent such as glacial acetic acid.

  • Addition of Thiocyanate Source: Add a source of thiocyanate, such as potassium thiocyanate or ammonium thiocyanate, to the solution.

  • Oxidation: Introduce an oxidizing agent (e.g., a solution of bromine in acetic acid) dropwise while maintaining a controlled temperature.

  • Reaction: Allow the reaction to proceed for a specified time at room temperature or with gentle heating.

  • Work-up: Quench the reaction, typically by pouring the mixture into water, and collect the precipitated product by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Data Presentation: A Call for Future Research

The creation of comparative data tables hinges on the availability of quantitative experimental results. Future research in this area would need to generate data on parameters such as:

  • Inhibitory Concentrations (IC50): To quantify the potency of novel compounds against specific biological targets.

  • Binding Affinities (Kd): To measure the strength of interaction between a compound and its target.

  • Efficacy (EC50): To determine the concentration of a compound that produces a half-maximal response.

  • Cytotoxicity (CC50): To assess the toxicity of compounds to cells.

An example of how such data could be structured is provided below:

Compound IDTargetIC50 (µM)Cytotoxicity (CC50 in HEK293 cells, µM)Selectivity Index (CC50/IC50)
Derivative 1Kinase XData UnavailableData UnavailableData Unavailable
Derivative 2Protease YData UnavailableData UnavailableData Unavailable
Alternative AKinase XValueValueValue
Alternative BProtease YValueValueValue

Conclusion

The assessment of the novelty of compounds derived from this compound is currently hampered by a lack of available scientific data. While the chemical scaffold holds potential for the development of new chemical entities, significant foundational research is required. The synthesis, characterization, and systematic biological evaluation of a library of derivatives are necessary first steps. Until such data becomes available, any discussion of their novelty and comparison with existing alternatives remains speculative. The scientific community is encouraged to explore this untapped area of chemical space.

References

Performance Showdown: 2-Iodo-4-thiocyanatoaniline and Its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is paramount for the development of novel therapeutics. Among the myriad of building blocks, halogenated and thiocyanated anilines serve as versatile intermediates. This guide provides a comparative analysis of 2-iodo-4-thiocyanatoaniline and its performance in various reaction systems, benchmarked against key alternatives. The information presented herein is curated to assist researchers, scientists, and drug development professionals in selecting the optimal building blocks for their synthetic endeavors.

At a Glance: Comparative Performance of Substituted Anilines

The utility of a synthetic intermediate is often dictated by the reactivity and versatility of its functional groups. The following tables summarize the performance of this compound and its analogs in key synthetic transformations. The data for this compound is extrapolated from the known reactivity of iodoanilines and thiocyanatoanilines due to the limited direct experimental data for this specific compound.

Table 1: Comparison of Synthetic Accessibility

CompoundCommon Starting MaterialKey ReagentsTypical Yield (%)Notes
This compound 2-IodoanilineNH4SCN, Oxidizing Agent (e.g., (NH4)2S2O8)70-85 (Estimated)Direct thiocyanation of the iodo-substituted aniline.
2-Chloro-4-thiocyanatoaniline2-ChloroanilineNH4SCN, (NH4)2S2O889[1]High yield achieved under mechanochemical conditions.[1]
2-Bromo-4-thiocyanatoaniline2-BromoanilineNH4SCN, (NH4)2S2O8(Not explicitly found)Expected to have similar reactivity to the chloro-analog.
2-Nitro-4-thiocyanatoaniline2-NitroanilineNH4SCN, Bromine in Acetic Acid68-92[1][2]Well-established synthesis with various methods available.[1][2]

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

CompoundSuzuki CouplingBuchwald-Hartwig AminationSonogashira CouplingHeck Coupling
This compound ExcellentGoodExcellentGood
2-Chloro-4-thiocyanatoanilineModerate to GoodModeratePoorModerate
2-Bromo-4-thiocyanatoanilineGoodGoodGoodGood
2-Nitro-4-thiocyanatoanilineNot applicable (Iodo/Bromo group absent)Not applicableNot applicableNot applicable

Table 3: Transformation of the Thiocyanate Group

CompoundConversion to Thiol/ThiolateCyclization to Benzothiazoles
This compound Readily achieved with reducing agents or base hydrolysis.Can undergo intramolecular cyclization upon conversion to the thiol.
2-Chloro-4-thiocyanatoanilineSimilar to the iodo-analog.Similar to the iodo-analog.
2-Bromo-4-thiocyanatoanilineSimilar to the iodo-analog.Similar to the iodo-analog.
2-Nitro-4-thiocyanatoanilineThe thiocyanate group can be converted to a thiol or thiolate, which is a key step in the synthesis of drugs like albendazole.[2]The amino and thiocyanate groups can be utilized for the synthesis of benzothiazole derivatives.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful research. Below are representative procedures for the synthesis of 2-halo-4-thiocyanatoanilines and a key transformation of the thiocyanate group.

Protocol 1: General Procedure for the Synthesis of 2-Halo-4-thiocyanatoanilines via Mechanochemical Thiocyanation [1]

This protocol is adapted from a general method for the thiocyanation of anilines and is expected to be applicable to 2-iodoaniline.

  • Materials: 2-Haloaniline (1.0 eq), Ammonium thiocyanate (1.5 eq), Ammonium persulfate (1.5 eq), Silica gel (as a grinding auxiliary).

  • Apparatus: Ball mill.

  • Procedure:

    • To a stainless-steel grinding jar, add the 2-haloaniline and silica gel.

    • Mill the mixture for a short period to ensure homogeneity.

    • Add ammonium thiocyanate and ammonium persulfate to the jar.

    • Mill the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the crude product is purified by column chromatography on silica gel.

Protocol 2: Conversion of the Thiocyanate to a Thiolate and Subsequent S-Arylation

This protocol is based on the reactivity of 2-nitro-4-thiocyanatoaniline and is expected to be applicable to this compound.[2]

  • Materials: this compound (1.0 eq), Sodium hydroxide (or another suitable base), Aryl halide (e.g., bromobenzene), Solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add a solution of sodium hydroxide to hydrolyze the thiocyanate to the corresponding thiolate in situ.

    • Add the aryl halide to the reaction mixture.

    • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction is worked up by pouring it into water and extracting the product with an organic solvent.

    • The crude product is purified by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate a proposed synthetic workflow and its potential involvement in the synthesis of bioactive molecules.

G cluster_0 Synthesis of this compound 2-Iodoaniline 2-Iodoaniline Thiocyanation Thiocyanation 2-Iodoaniline->Thiocyanation NH4SCN, (NH4)2S2O8 This compound This compound Thiocyanation->this compound

Caption: Proposed synthetic route to this compound.

G cluster_1 Application in Bioactive Molecule Synthesis This compound This compound Cross-Coupling Cross-Coupling This compound->Cross-Coupling Pd-catalyst, Coupling Partner Functionalized_Intermediate Functionalized_Intermediate Cross-Coupling->Functionalized_Intermediate Thiol_Conversion Thiol_Conversion Cyclization Cyclization Thiol_Conversion->Cyclization Functionalized_Intermediate->Thiol_Conversion Base/Reducing Agent Bioactive_Heterocycle Bioactive_Heterocycle Cyclization->Bioactive_Heterocycle

Caption: General workflow for drug discovery using the target compound.

G cluster_2 Potential Kinase Inhibitor Synthesis Pathway This compound This compound Sonogashira_Coupling Sonogashira_Coupling This compound->Sonogashira_Coupling Terminal Alkyne, Pd/Cu catalyst Alkynyl_Intermediate Alkynyl_Intermediate Sonogashira_Coupling->Alkynyl_Intermediate Intramolecular_Cyclization Intramolecular_Cyclization Alkynyl_Intermediate->Intramolecular_Cyclization Base Thieno[2,3-b]aniline_Core Thieno[2,3-b]aniline_Core Intramolecular_Cyclization->Thieno[2,3-b]aniline_Core Further_Functionalization Further_Functionalization Thieno[2,3-b]aniline_Core->Further_Functionalization Kinase_Inhibitor Kinase_Inhibitor Further_Functionalization->Kinase_Inhibitor

Caption: Hypothetical pathway to kinase inhibitors.

Discussion and Future Outlook

This compound emerges as a promising, yet underexplored, building block in synthetic chemistry. Its key advantage lies in the orthogonal reactivity of the iodo and thiocyanato groups. The carbon-iodine bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 2-position. This is a significant advantage over its chloro and bromo counterparts, which exhibit lower reactivity in these transformations.

The thiocyanate group offers a versatile handle for further manipulation. It can be readily converted to a thiol, a key functional group in many biologically active molecules and a precursor for the synthesis of various sulfur-containing heterocycles. For instance, the intramolecular cyclization of a 2-alkynyl-4-mercaptoaniline, derived from this compound, could provide a facile route to thieno[2,3-b]aniline scaffolds, which are present in some kinase inhibitors.

In comparison, 2-nitro-4-thiocyanatoaniline is a well-established intermediate, particularly in the synthesis of albendazole and related anthelmintic drugs.[2] However, the nitro group can be sensitive to certain reaction conditions and its reduction is often a necessary step, adding to the synthetic sequence. The iodo-analog offers a more direct route for carbon-carbon and carbon-heteroatom bond formation at the 2-position.

The development of efficient and scalable synthetic routes to this compound will be crucial for its broader adoption. The exploration of its utility in the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies, represents a fertile ground for future research. This guide serves as a foundational resource to stimulate further investigation into the potential of this versatile synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of 2-Iodo-4-thiocyanatoaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Iodo-4-thiocyanatoaniline as a hazardous waste. This guide provides detailed procedures for its safe handling and disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The proper disposal of this compound, a compound likely to be toxic and environmentally harmful, requires adherence to strict safety protocols and hazardous waste regulations. Due to the presence of iodo, thiocyanato, and aniline functional groups, this substance should be handled with care, assuming it is a toxic solid organic compound.[1] This guide outlines the necessary steps for the safe disposal of this compound, from immediate safety measures to the final hand-off to certified waste management professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure through skin contact, inhalation, or ingestion.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Handle with chemically resistant gloves (e.g., butyl, neoprene, or Viton). Nitrile gloves are not recommended for similar compounds like aniline.[3] Inspect gloves before use.
Body Protection Wear a complete suit protecting against chemicals or a fully-buttoned lab coat.[2][3]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if working outside a certified laboratory chemical fume hood.[3]

All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize the risk of inhalation.[3] Ensure that an eyewash station and safety shower are readily accessible.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][5]

Step 1: Waste Collection

  • Container Selection: Use a designated, leak-proof, and compatible container for collecting the waste.[4] Polyethylene containers are often preferred.[3] The container must be in good condition with a secure, screw-on cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date of waste accumulation.

  • Collection Process: Carefully transfer the waste into the designated container, avoiding the creation of dust.[2] If dealing with a spill, absorb the material with an inert dry substance (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.[3]

Step 2: Waste Storage

  • Segregation: Store the waste container in a designated and secure "Satellite Accumulation Area" away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[4]

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3] It is recommended to store the container below eye level and within secondary containment.[3]

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in a Satellite Accumulation Area (typically 55 gallons). For acutely toxic wastes, this limit can be as low as one quart for liquids or one kilogram for solids.[6]

Step 3: Final Disposal

  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal company.[6] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[6]

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with institutional policies and local regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill collect_waste Collect Waste in a Labeled, Compatible Container store Store in Designated Satellite Accumulation Area collect_waste->store spill->collect_waste No absorb Absorb with Inert Material and Collect spill->absorb Yes absorb->collect_waste check_incompatible Segregate from Incompatible Materials store->check_incompatible contact_ehs Contact EHS for Waste Pickup check_incompatible->contact_ehs end End: Waste Transferred to Licensed Disposal Company contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound, if available, and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Logistical Information for Handling 2-Iodo-4-thiocyanatoaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Iodo-4-thiocyanatoaniline. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure the safe handling and disposal of this chemical.

Hazard Summary
Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral ToxicityHarmful if swallowed.[2]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product. P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.
Skin Corrosion/IrritationCauses skin irritation.[1][2]P280: Wear protective gloves/protective clothing.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]P280: Wear eye protection/face protection.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side-shields or goggles, and a face shield.Must conform to EN166 (EU) or NIOSH (US) standards.[1][2] A face shield provides additional protection from splashes.[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[2]
Chemical-resistant lab coat or coveralls.A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Use in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH-approved respirator.A full-face respirator may be necessary if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Remove all sources of ignition.[1]

  • Have appropriate spill cleanup materials readily available.

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools.[1]

  • Wash hands thoroughly after handling.[1][5]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep refrigerated.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Disposal Plan

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[1][4]

2. Disposal Method:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][5]

  • Do not allow the chemical to enter drains or the environment.[1][4]

Emergency Procedures

In Case of Accidental Release:

  • Evacuate: Evacuate personnel to a safe area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.[1]

  • Cleanup:

    • Wear appropriate PPE.

    • Avoid creating dust.[1][4]

    • Sweep up the spilled material and shovel it into a suitable container for disposal.[2][4]

    • Use spark-proof tools.[1]

First Aid Measures:

  • General Advice: Move out of the dangerous area and show this safety information to the doctor in attendance.[2]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1][2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do so.[1][2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Workflow for Handling and Emergency Response

G Safe Handling and Emergency Workflow for this compound cluster_handling Safe Handling Protocol cluster_emergency Emergency Response prep 1. Preparation - Work in fume hood - Eyewash/shower accessible - Spill kit ready handling 2. Handling - Wear appropriate PPE - Avoid dust formation - Use non-sparking tools prep->handling storage 3. Storage - Tightly closed container - Cool, dry, ventilated area - Refrigerate handling->storage spill Accidental Spill handling->spill If spill occurs exposure Personal Exposure handling->exposure If exposure occurs disposal 4. Disposal - Labeled, closed container - Approved waste disposal plant storage->disposal evacuate Evacuate Area spill->evacuate remove_clothing Remove Contaminated Clothing exposure->remove_clothing contain Contain Spill evacuate->contain cleanup Clean Up Spill (with PPE) contain->cleanup dispose_spill Dispose of Waste cleanup->dispose_spill first_aid Administer First Aid - Inhalation: Fresh air - Skin: Wash with water - Eyes: Rinse with water - Ingestion: Rinse mouth remove_clothing->first_aid medical Seek Medical Attention first_aid->medical

Caption: Workflow for the safe handling of this compound and emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.